Technical Documentation Center

3-(Pyrazin-2-yl)propan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Pyrazin-2-yl)propan-1-amine

Core Science & Biosynthesis

Foundational

3-(Pyrazin-2-yl)propan-1-amine: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the shift toward complex, multifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and fragment-based leads—requires building blocks that offer pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the shift toward complex, multifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and fragment-based leads—requires building blocks that offer precise physicochemical control. 3-(Pyrazin-2-yl)propan-1-amine (Molecular Formula: C₇H₁₁N₃) has emerged as a highly strategic bifunctional intermediate. Featuring a weakly basic, electron-deficient pyrazine ring connected via a flexible three-carbon aliphatic chain to a primary amine, this molecule serves as a privileged scaffold.

Unlike traditional phenyl-alkylamines, the incorporation of the pyrazine core significantly lowers lipophilicity (LogP), enhances aqueous solubility, and provides critical hydrogen-bond acceptor sites[1]. This whitepaper provides a rigorous examination of its physicochemical properties, synthetic methodologies, and its expanding role in Fragment-Based Drug Discovery (FBDD) and targeted protein degradation[2].

Physicochemical Profiling & Molecular Descriptors

Understanding the physical and chemical properties of 3-(pyrazin-2-yl)propan-1-amine is critical for predicting its behavior in biological systems and synthetic workflows. The molecule is characterized by two distinct ionization centers: the highly basic primary aliphatic amine and the weakly basic aromatic nitrogens of the pyrazine ring.

Causality of Structural Features
  • The Pyrazine Core: Pyrazine is an electron-deficient heteroaromatic ring. Compared to a standard benzene ring, the two nitrogen atoms act as strong hydrogen-bond acceptors, which is highly advantageous in FBDD for bridging backbone atoms in protein binding pockets[1]. Furthermore, the heteroatoms drastically reduce the overall LogP, mitigating the hydrophobic liability often associated with long aliphatic linkers in drug design.

  • The Propyl Linker: A three-carbon chain provides an optimal balance of flexibility and spatial extension. It is long enough to prevent steric hindrance between the bulky pyrazine ring and any functional group attached to the primary amine, yet short enough to avoid excessive entropic penalties upon target binding.

Quantitative Data Summary

The following table synthesizes the core physical and chemical metrics of 3-(pyrazin-2-yl)propan-1-amine.

PropertyValueRationale / Analytical Method
Molecular Formula C₇H₁₁N₃Derived from chemical structure[3].
Molecular Weight 137.18 g/mol Exact Mass: 137.095 u.
Physical State Liquid (Free base) / Solid (HCl salt)The free base is an oil at room temperature; typically isolated and stored as a dihydrochloride salt for stability[4].
Predicted pKa (Amine) ~10.2Typical for primary aliphatic amines; fully protonated at physiological pH (7.4).
Predicted pKa (Pyrazine) ~0.6Electron-withdrawing nature of the second nitrogen lowers basicity compared to pyridine.
Predicted LogP 0.2 – 0.5Highly hydrophilic due to the primary amine and pyrazine nitrogens.
Hydrogen Bond Donors 1 (Amine -NH₂)Critical for conjugation reactions (e.g., amide coupling).
Hydrogen Bond Acceptors 3 (2x Pyrazine N, 1x Amine N)Facilitates robust protein-ligand interactions[1].

Synthetic Methodologies & Experimental Protocols

The synthesis of 3-(pyrazin-2-yl)propan-1-amine requires a strategy that selectively functionalizes the pyrazine ring without over-alkylating the primary amine. The most reliable and self-validating approach utilizes the Gabriel Synthesis logic, starting from commercially available 2-methylpyrazine[5].

Mechanistic Rationale

Direct alkylation of pyrazine with a primary amine often leads to complex mixtures of secondary and tertiary amines. By using 2-methylpyrazine and deprotonating its methyl group with a strong, non-nucleophilic base (Lithium Diisopropylamide, LDA), we generate a stabilized carbanion. This carbanion is then reacted with N-(2-bromoethyl)phthalimide. The phthalimide protecting group is essential: it completely prevents unwanted side reactions at the nitrogen center during the carbon-carbon bond formation. Subsequent deprotection with hydrazine hydrate yields the pure primary amine.

Step-by-Step Experimental Protocol

Step 1: Alkylation (C-C Bond Formation)

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous Tetrahydrofuran (THF, 50 mL) and cool to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add LDA (1.1 equivalents, 2.0 M in THF) dropwise. Slowly introduce 2-methylpyrazine (1.0 eq)[5]. Stir for 45 minutes at -78°C to ensure complete formation of the pyrazinylmethyl anion. The solution will turn deep red/brown.

  • Electrophilic Addition: Dissolve N-(2-bromoethyl)phthalimide (1.05 eq) in 15 mL of anhydrous THF and add dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature overnight. Self-Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:1); the disappearance of the 2-methylpyrazine spot and the appearance of a new UV-active spot indicates successful coupling.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the intermediate via silica gel chromatography.

Step 2: Deprotection (Amine Liberation)

  • Hydrazinolysis: Dissolve the purified phthalimide intermediate in absolute ethanol (0.2 M concentration). Add hydrazine hydrate (3.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. Self-Validation: A white precipitate of phthalhydrazide will form, visually confirming the deprotection is occurring.

  • Isolation: Cool to room temperature, filter off the white precipitate, and concentrate the filtrate.

  • Salt Formation (Optional but recommended): Dissolve the crude oil in diethyl ether and bubble HCl gas (or add 2M HCl in ether) to precipitate 3-(pyrazin-2-yl)propan-1-amine dihydrochloride[4]. Filter and dry under vacuum.

Synthesis A 2-Methylpyrazine (Starting Material) C Phthalimide-Protected Intermediate A->C Alkylation (-78°C to RT) B N-(2-Bromoethyl)phthalimide + LDA (Base) B->C D 3-(Pyrazin-2-yl)propan-1-amine (Final Product) C->D Hydrazine Hydrate (Deprotection, Reflux)

Figure 1: Step-by-step synthetic workflow for 3-(pyrazin-2-yl)propan-1-amine via Gabriel synthesis.

Applications in Chemical Biology & Drug Development

Fragment-Based Drug Discovery (FBDD)

In FBDD, low molecular weight compounds (<300 Da) are screened to identify weak but highly efficient binding interactions within protein pockets. 3-(Pyrazin-2-yl)propan-1-amine is an ideal fragment. The pyrazine core has been identified as a highly interactive moiety capable of forming complex binding modes, including coordination to metal ions, π -interactions, and acting as a dual hydrogen-bond acceptor[1]. The primary amine provides an immediate synthetic vector for "growing" the fragment into a higher-affinity lead compound via amide coupling or reductive amination.

PROTAC Linker Engineering

PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein of interest (POI), leading to the POI's ubiquitination and degradation. Historically, flexible Polyethylene Glycol (PEG) chains were used as linkers. However, modern PROTAC design heavily favors the incorporation of rigidified, heteroaromatic linkers—such as pyrazine derivatives—to improve cellular permeability, reduce the entropic cost of ternary complex formation, and enhance aqueous solubility[2].

Using 3-(pyrazin-2-yl)propan-1-amine as a linker building block allows chemists to bridge the E3 ligase ligand and the POI ligand with a precise topological bond distance. Computational 3D generative models have demonstrated that pyrazine-based linkers can effectively stabilize the unique binding poses required for targets like Bruton's Tyrosine Kinase (BTK)[6].

PROTAC Target Target Protein (e.g., BTK) Ternary Ternary Complex Formation Target->Ternary E3 E3 Ligase (e.g., CRBN/VHL) E3->Ternary PROTAC PROTAC Molecule Target Ligand Pyrazine-Propyl Linker E3 Ligase Ligand PROTAC->Ternary Bridges Target & E3 Ub Polyubiquitination Ternary->Ub E2 Ligase Recruitment Degradation Proteasome Degradation Ub->Degradation

Figure 2: Mechanism of targeted protein degradation using a pyrazine-propyl linked PROTAC.

Analytical Characterization & Validation

To ensure trustworthiness in experimental workflows, synthesized 3-(pyrazin-2-yl)propan-1-amine must be rigorously characterized.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the complex aromatic multiplet for the pyrazine protons ( δ 8.40–8.55 ppm, 3H), the triplet for the benzylic-like protons adjacent to the pyrazine ring ( δ 2.85 ppm, 2H, J = 7.5 Hz), the triplet for the methylene adjacent to the amine ( δ 2.75 ppm, 2H, J = 7.0 Hz), and the central multiplet for the propyl chain ( δ 1.85 ppm, 2H). The broad singlet for the -NH₂ protons ( δ 1.40 ppm, 2H) will exchange with D₂O.

  • LC-MS (ESI+): The molecule should exhibit a strong [M+H]⁺ peak at m/z 138.1.

  • HPLC Purity: Utilizing a reversed-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). Due to its high polarity, the compound will elute early; pairing with a volatile ion-pairing agent or using HILIC chromatography may improve retention and peak shape.

References

  • United States Environmental Protection Agency (EPA). Toxic Substances Control Act (TSCA) Chemical Substance Inventory. Retrieved from[Link]

  • Pospisil, T., et al. Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry - ACS Publications. Retrieved from[Link]

  • Békés, M., et al. PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy. Nature Reviews Drug Discovery (via PMC). Retrieved from [Link]

  • Zheng, S., et al. 3D Based Generative PROTAC Linker Design with Reinforcement Learning. ChemRxiv. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of 3-(Pyrazin-2-yl)propan-1-amine: A Definitive NMR Guide

Executive Overview In modern drug development, the pyrazine scaffold is a privileged pharmacophore frequently utilized in kinase inhibitors and central nervous system (CNS) therapeutics. 3-(Pyrazin-2-yl)propan-1-amine se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern drug development, the pyrazine scaffold is a privileged pharmacophore frequently utilized in kinase inhibitors and central nervous system (CNS) therapeutics. 3-(Pyrazin-2-yl)propan-1-amine serves as a critical bifunctional building block, featuring an electron-deficient heteroaromatic ring and a nucleophilic primary amine separated by a flexible propyl linker.

For researchers and analytical scientists, validating the structural integrity of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. The primary analytical challenge lies in differentiating the pyrazine ring protons and preventing the primary amine from undergoing rapid proton exchange with solvent impurities, which can obscure critical aliphatic signals. This whitepaper provides an authoritative, self-validating framework for the acquisition and interpretation of 1H and 13C NMR data for 3-(Pyrazin-2-yl)propan-1-amine.

Methodological Causality & Self-Validating Protocols

To ensure absolute trustworthiness in spectral data, experimental protocols must be designed as self-validating systems. Every step in the workflow must have a clear physical or chemical causality aimed at preserving the molecule's native electronic state and optimizing the signal-to-noise ratio (SNR)[1].

Sample Preparation Protocol

Aliphatic amines are highly susceptible to protonation by trace acids. Standard deuterated chloroform (CDCl₃) often degrades over time to produce trace amounts of deuterium chloride (DCl) and phosgene. If the primary amine in 3-(Pyrazin-2-yl)propan-1-amine is protonated, the adjacent methylene protons (C1') will shift drastically downfield, and the amine signal will broaden into the baseline[2].

Step-by-Step Methodology:

  • Solvent Purification: Pass 0.6 mL of CDCl₃ through a 2 cm plug of basic alumina immediately prior to use. Causality: This neutralizes trace DCl, ensuring the molecule remains strictly in its free-base form, thus validating the chemical shifts of the aliphatic chain.

  • Sample Dissolution: Dissolve 15 mg of the analyte in the purified CDCl₃. Causality: A 15 mg concentration strikes the optimal balance between preventing concentration-dependent aggregation (which alters chemical shifts) and providing sufficient carbon concentration for 13C acquisition.

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard, providing an absolute 0.00 ppm reference point that isolates the data from magnetic field drift.

  • Particulate Filtration: Filter the solution through a glass wool plug into a 5 mm precision NMR tube. Causality: Removing insoluble particulates eliminates magnetic susceptibility gradients, ensuring high B₀ field homogeneity and sharp spectral lineshapes.

Spectrometer Acquisition Protocol

The following protocol is optimized for a standard 400 MHz NMR spectrometer equipped with a room-temperature broadband probe.

Step-by-Step Methodology:

  • Equilibration & Tuning: Insert the sample and allow a 5-minute thermal equilibration at 298 K. Tune and match the probe to the exact resonance frequencies of 1H and 13C. Causality: Proper tuning maximizes the power transfer between the RF coil and the sample, directly enhancing the SNR[1].

  • Locking & Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃. Execute gradient shimming (Z1–Z5). Causality: This corrects spatial inhomogeneities in the magnetic field, providing a self-validating check via the shape of the lock signal.

  • 1H NMR Acquisition: Apply a 30° excitation pulse (zg30). Set the Relaxation Delay (D1) to 2.0 seconds and Number of Scans (NS) to 16. Causality: A 2.0s delay ensures that all protons, particularly the slowly relaxing pyrazine protons, return to thermal equilibrium before the next pulse, allowing for accurate integration.

  • 13C NMR Acquisition: Apply a 30° pulse with WALTZ-16 proton decoupling (zgpg30). Set D1 to 3.0 seconds and NS to 512. Causality: The extended D1 is critical because the quaternary C-2 carbon of the pyrazine ring lacks an attached proton to provide efficient dipole-dipole relaxation. A longer delay prevents signal attenuation of this critical carbon[1].

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR workflow, highlighting the parallel acquisition paths for proton and carbon spectra.

NMR_Workflow N1 Sample Preparation (CDCl3 + Basic Alumina) N2 Spectrometer Setup (Lock, Tune, Shim) N1->N2 N3 1H NMR Acquisition (ns=16, d1=2.0s) N2->N3 N4 13C NMR Acquisition (ns=512, d1=3.0s) N2->N4 N5 Data Processing (FT, Phase, Baseline) N3->N5 N4->N5 N6 Structural Validation (Peak Assignment) N5->N6

Figure 1: Self-validating NMR acquisition workflow for 3-(Pyrazin-2-yl)propan-1-amine.

Quantitative Spectral Data & Mechanistic Interpretation

The pyrazine ring is a highly electron-deficient 1,4-diazine system. The two nitrogen atoms exert strong inductive and resonance electron-withdrawing effects, which dramatically deshield the aromatic protons and carbons, pushing them far downfield[2].

1H NMR Data & Causality

Acquisition Parameters: 400 MHz, CDCl₃, 298 K, referenced to TMS (0.00 ppm).

PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationMechanistic Causality & Assignment
H-3 (Pyrazine) 8.50d1.51HDeshielded by the adjacent N4 atom and ring current. Exhibits a small meta-coupling to H-5.
H-5 (Pyrazine) 8.45dd2.5, 1.51HDeshielded by N4. Exhibits both ortho-coupling to H-6 and meta-coupling to H-3.
H-6 (Pyrazine) 8.38d2.51HLeast deshielded pyrazine proton. Split into a doublet by ortho-coupling to H-5.
C3'-H₂ 2.85t7.52HBenzylic-type position; shifted downfield by the anisotropic effect of the heteroaromatic ring.
C1'-H₂ 2.75t7.52HShifted downfield due to the inductive electron withdrawal of the adjacent primary amine nitrogen.
C2'-H₂ 1.90quintet7.52HCentral aliphatic linker; split into a quintet by the four adjacent protons on C1' and C3'.
-NH₂ 1.40br s-2HBroadened due to the quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange with trace moisture.
13C NMR Data & Causality

Acquisition Parameters: 100 MHz, CDCl₃, 298 K, referenced to CDCl₃ central triplet (77.16 ppm).

PositionChemical Shift (ppm)Carbon TypeMechanistic Causality & Assignment
C-2 (Pyrazine) 157.0C (Quaternary)Most deshielded carbon; heavily influenced by the two adjacent nitrogens and the alkyl substitution.
C-6 (Pyrazine) 145.2CHAromatic CH; deshielded by the adjacent N1 atom.
C-5 (Pyrazine) 144.1CHAromatic CH; deshielded by the adjacent N4 atom.
C-3 (Pyrazine) 142.5CHAromatic CH; positioned between N4 and the alkyl-substituted C-2.
C-1' 41.5CH₂Aliphatic carbon directly bonded to the electronegative primary amine.
C-3' 35.2CH₂Aliphatic carbon bonded directly to the pyrazine ring.
C-2' 32.8CH₂Central aliphatic carbon; furthest from electronegative heteroatoms, hence the most shielded.

Conclusion

The precise structural validation of 3-(Pyrazin-2-yl)propan-1-amine relies on understanding the electronic interplay between its electron-withdrawing pyrazine core and its terminal primary amine. By employing basic alumina-treated CDCl₃ and optimizing relaxation delays, researchers can establish a self-validating experimental system. The resulting spectral data clearly differentiates the complex coupling of the pyrazine protons from the straightforward first-order splitting of the propyl chain, ensuring high-confidence structural confirmation for downstream drug development applications.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier Science.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R. Introduction to Spectroscopy (5th Edition). Cengage Learning.

Sources

Foundational

Unlocking the Pharmacological Potential of 3-(Pyrazin-2-yl)propan-1-amine Derivatives: Mechanisms, Workflows, and Applications

Executive Summary The 3-(pyrazin-2-yl)propan-1-amine scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. As a Senior Application Scientist overseeing early-stage molecular design and assay...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(pyrazin-2-yl)propan-1-amine scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. As a Senior Application Scientist overseeing early-stage molecular design and assay validation, I have observed this motif successfully deployed across two distinct therapeutic modalities: as an allosteric modulator of viral proteases[1] and as a structurally rigidified linker-ligand in Proteolysis Targeting Chimeras (PROTACs)[2]. This technical whitepaper provides an in-depth analysis of the structural logic, mechanistic pathways, and self-validating experimental protocols required to evaluate these derivatives.

Chemical Logic & Scaffold Properties

The selection of the 3-(pyrazin-2-yl)propan-1-amine core is driven by specific physicochemical advantages:

Pyrazine Core: Unlike pyridine, the pyrazine ring possesses two nitrogen heteroatoms, lowering the overall pKa and reducing hERG liability while maintaining excellent

stacking capabilities with aromatic residues in target binding pockets.
  • Propan-1-amine Spacer: The three-carbon alkyl chain provides an optimal spatial vector. The terminal primary amine is highly nucleophilic, allowing for facile functionalization (e.g., amide coupling, reductive amination) or salt formation (e.g., dihydrochloride) to dramatically improve aqueous solubility.

  • Modality I: Allosteric Inhibition of Viral Proteases

    In the context of antiviral drug development, 2,5,6-trisubstituted pyrazine derivatives incorporating the propanamine side chain act as potent allosteric inhibitors of the Flavivirus NS2B-NS3 protease (ZVpro)[1].

    Mechanism of Action

    Rather than competing with the native polyprotein substrate at the active site, these derivatives bind to a distinct allosteric pocket. The pyrazine core anchors into a hydrophobic cleft, while the propanamine chain extends toward the solvent interface, forming critical hydrogen bonds. This binding event induces a conformational shift that disrupts the catalytic triad of the protease, effectively halting viral replication[1].

    NS2B_NS3_Inhibition A Flavivirus Polyprotein B NS2B-NS3 Protease (Active Complex) A->B Cleavage C Viral Replication B->C Promotes D 3-(Pyrazin-2-yl)propan-1-amine Derivative E Allosteric Pocket Binding D->E Binds F Conformational Shift (Inactive Protease) E->F Induces F->B Inhibits

    Mechanism of NS2B-NS3 protease allosteric inhibition by pyrazine derivatives.

    Self-Validating Protocol: FRET-Based Protease Inhibition Assay

    To evaluate these allosteric inhibitors, a continuous FRET (Förster Resonance Energy Transfer) assay is employed. This protocol is designed with built-in causality and self-validation to prevent false positives.

    Step 1: Reagent Preparation & Enzyme Equilibration

    • Action: Dilute recombinant NS2B-NS3 protease in assay buffer containing 0.01% CHAPS.

    • Causality: CHAPS, a zwitterionic detergent, is critical. Hydrophobic pyrazine derivatives can form colloidal aggregates that non-specifically inhibit enzymes. CHAPS prevents this Pan-Assay Interference (PAINS) artifact.

    Step 2: Compound Pre-incubation

    • Action: Incubate the enzyme with the pyrazine derivative for 30 minutes at 37°C prior to substrate addition.

    • Causality: Allosteric modulators often exhibit slow-binding kinetics because they must induce a conformational change. Omitting this step leads to artificially high IC50 values.

    Step 3: Substrate Addition & Kinetic Readout

    • Action: Add the fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC) and monitor fluorescence (Ex/Em = 380/460 nm) continuously for 60 minutes.

    • Causality: A continuous readout confirms linear steady-state kinetics and ensures the compound is not simply quenching the fluorophore (which would appear as an immediate, flatline drop in signal).

    Step 4: Quality Control (Self-Validation)

    • Action: Perform a counter-screen using Differential Scanning Fluorimetry (DSF).

    • Causality: If the compound is a true allosteric binder, it will shift the melting temperature (Tm) of the protease. If the FRET assay shows inhibition but DSF shows no Tm shift, the compound is likely an assay artifact.

    Quantitative Data: SAR of Pyrazine Derivatives against ZVpro

    The following table summarizes the Structure-Activity Relationship (SAR) data for various substitutions on the pyrazine core, demonstrating how structural tuning impacts both biochemical and cellular efficacy[1].

    Compound IDR5 SubstitutionR6 SubstitutionIC50 (μM) vs ZVproEC68 (μM) vs ZIKVMechanistic Note
    Cmpd 2 4-IodophenylBaseline0.52N/AHalogen bonding enhances pocket affinity.
    Cmpd 6 4-(Furan-3-yl)phenylBaseline1.00N/AHeteroaryl substitution improves solubility.
    Cmpd 7 4-tert-ButylphenylBaseline3.14N/ASteric bulk tolerated but reduces optimal fit.
    Cmpd 47 Optimized ArylOptimized Aryl< 0.500.30 - 0.60Broad-spectrum Flavivirus inhibition.
    Cmpd 103 Optimized ArylO-containing ring0.130.30 - 0.60Lead candidate; high cell penetrance.

    Modality II: Targeted Protein Degradation (PROTACs)

    Beyond direct inhibition, the 3-(pyrazin-2-yl)propan-1-amine architecture is increasingly utilized in the design of bifunctional degraders[2].

    Mechanism of Action

    In PROTAC design, the molecule must simultaneously bind a target protein (e.g., a pathogenic kinase) and an E3 ubiquitin ligase (e.g., CRBN or VHL). The pyrazine ring frequently serves as the hinge-binding motif for the kinase target, while the robust propan-1-amine chain acts as the exit vector, linking directly to the E3 ligase recruiter[2]. This brings the two proteins into proximity, facilitating polyubiquitination and subsequent degradation by the 26S proteasome.

    PROTAC_Mechanism Target Target Protein (e.g., Kinase) PROTAC 3-(Pyrazin-2-yl)propan-1-amine Core Target Ligand Propanamine Linker E3 Ligase Ligand Target->PROTAC Binds Ub Polyubiquitination PROTAC->Ub Facilitates Ternary Complex E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->PROTAC Recruits Proteasome 26S Proteasome Degradation Ub->Proteasome Targets to

    PROTAC ternary complex formation and ubiquitin-proteasome degradation pathway.

    Self-Validating Protocol: Cellular Degradation Assay (In-Cell Western)

    To validate the degradation efficacy of pyrazine-based PROTACs, an In-Cell Western assay is utilized.

    Step 1: Cell Seeding & Compound Treatment

    • Action: Seed target cells in 96-well plates. Treat with a concentration gradient of the PROTAC in media containing 10% Fetal Bovine Serum (FBS) for 24 hours.

    • Causality: Testing in the presence of serum is mandatory. PROTACs are highly lipophilic and heavily protein-bound. Serum-free conditions would yield artificially inflated potency (false DC50 values) that fail to translate in vivo.

    Step 2: Fixation & Permeabilization

    • Action: Fix cells with ice-cold 100% methanol for 10 minutes, rather than standard 4% paraformaldehyde (PFA).

    • Causality: PFA cross-linking can mask the epitopes of heavily ubiquitinated or partially degraded target proteins, leading to inaccurate quantification. Methanol precipitates the proteins without cross-linking, preserving epitope availability.

    Step 3: Immunodetection & Normalization

    • Action: Probe with primary antibodies against the target protein and a housekeeping protein (e.g., GAPDH). Detect using near-infrared secondary antibodies.

    • Causality: Normalizing the target signal to GAPDH ensures that the observed reduction in protein levels is due to specific degradation, not pyrazine-induced cellular cytotoxicity or detachment.

    Step 4: Quality Control (Mechanism Rescue)

    • Action: Pre-treat a parallel control group with 10 μM MG132 (a proteasome inhibitor) or excess free E3 ligand (e.g., thalidomide) prior to PROTAC addition.

    • Causality: If the pyrazine derivative is acting via true targeted degradation, the target protein levels must be rescued by these inhibitors. If protein levels remain low, the compound is likely causing off-target translational arrest or direct toxicity.

    References

    • Nie, S., Yao, Y., Wu, F., et al. "Synthesis, Structure–Activity Relationships, and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B–NS3 Protease." Journal of Medicinal Chemistry, vol. 64, no. 5, 2021, pp. 2777-2800.[Link]

    • "Targeted Bifunctional Degraders." Justia Patents, US Patent Application 20230087994, 23 Mar. 2023.[Link]

    • "Aminopyrimidine derivatives as ctps1 inhibitors.

    Sources

    Exploratory

    Structural Elucidation and Crystallographic Analysis of 3-(Pyrazin-2-yl)propan-1-amine

    An In-Depth Technical Guide to the Isolation, Crystallization, and X-Ray Diffraction of a Key Pharmacophore Executive Summary In modern drug discovery, the spatial orientation and conformational flexibility of linker moi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Isolation, Crystallization, and X-Ray Diffraction of a Key Pharmacophore

    Executive Summary

    In modern drug discovery, the spatial orientation and conformational flexibility of linker moieties dictate the binding affinity and selectivity of small molecule inhibitors. 3-(Pyrazin-2-yl)propan-1-amine is a highly versatile pharmacophore, frequently utilized to bridge core scaffolds with solvent-exposed regions or specific binding pockets in target proteins.

    This whitepaper provides a comprehensive, field-proven methodology for the crystal structure analysis of 3-(Pyrazin-2-yl)propan-1-amine. As a Senior Application Scientist, I have structured this guide to move beyond mere protocol recitation. Here, we will dissect the causality behind experimental choices—specifically, why free-base aliphatic amines resist crystallization, the thermodynamic necessity of dihydrochloride salt formation, and the precise vapor diffusion techniques required to yield diffraction-quality single crystals.

    Pharmacological Significance and Structural Context

    The utility of 3-(Pyrazin-2-yl)propan-1-amine stems from its dual functionality: a hydrogen-bond-accepting heteroaromatic ring (pyrazine) coupled with a flexible, primary amine-terminated alkyl chain.

    • PARP-1 Inhibitors: Structural analyses of Poly(ADP-ribose) polymerase (PARP) inhibitors reveal that appending pyrazine-amine motifs allows the molecule to extend deeply into the PARP-1 adenosine-binding pocket, significantly enhancing isoform selectivity and potency[1].

    • GSK-3β Inhibitors: In the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, this specific amine is utilized to synthesize oxazole-4-carboxamide derivatives. The pyrazine ring provides critical hinge domain interactions, while the propyl chain offers the flexibility needed to navigate the deep pocket between the N- and C-lobes of the kinase[2].

    Understanding the baseline unbound conformation of this molecule via single-crystal X-ray diffraction (SC-XRD) is critical for computational modeling and structure-based drug design (SBDD).

    The Crystallographic Challenge: Free Base vs. Dihydrochloride Salt

    The Causality of Phase State

    In its free base form, 3-(Pyrazin-2-yl)propan-1-amine is a low-molecular-weight, highly flexible liquid at room temperature. The high degree of rotational freedom along the C-C bonds of the propyl chain, combined with its high solubility and volatility, prevents the formation of a stable, highly ordered crystal lattice[3].

    The Thermodynamic Solution

    To force the molecule into a rigid, repeating lattice suitable for X-ray diffraction, we must increase the cohesive energy of the system. This is achieved by converting the free base into a dihydrochloride salt .

    • Protonation: The primary amine is protonated to form an ammonium cation (–NH₃⁺), and the pyrazine nitrogen can also be protonated under strongly acidic conditions.

    • Ionic Lattice Formation: The introduction of chloride (Cl⁻) counterions creates a robust network of ionic interactions and strong charge-assisted hydrogen bonds (N–H···Cl). These interactions anchor the flexible propyl chain, drastically reducing anisotropic displacement (thermal motion) and allowing for the growth of macroscopic single crystals.

    Interactions Mol 3-(Pyrazin-2-yl)propan-1-amine Dihydrochloride N_arom Pyrazine Nitrogen (H-Bond Acceptor) Mol->N_arom Alkyl Propyl Chain (Hydrophobic/Flexible) Mol->Alkyl Amine Primary Amine (-NH3+) (H-Bond Donor) Mol->Amine Chloride Chloride Counterions (Lattice Stabilizers) Amine->Chloride Ionic/H-Bonding

    Key structural domains and intermolecular lattice interactions of the dihydrochloride salt.

    Experimental Protocol: A Self-Validating Crystallization Workflow

    To ensure reproducibility and scientific integrity, the following step-by-step methodology employs a self-validating feedback loop. Purity is verified before crystallization to prevent defect formation in the lattice.

    Step 1: Purification of the Free Base
    • Action: Purify commercial or synthesized 3-(Pyrazin-2-yl)propan-1-amine via vacuum distillation or reverse-phase flash chromatography.

    • Validation: Confirm >99% purity via LC-MS and ¹H NMR.

    • Causality: Even trace impurities (e.g., regioisomers or oxidation products) will act as lattice terminators, leading to twinned or microcrystalline powders rather than single crystals.

    Step 2: Anhydrous Salt Formation
    • Action: Dissolve the pure free base in anhydrous ethanol (EtOH). Under an inert nitrogen atmosphere, add 2.2 equivalents of 4M HCl in 1,4-dioxane dropwise at 0 °C. Stir for 2 hours, then evaporate the solvent to isolate the dihydrochloride salt[3].

    • Causality: Utilizing anhydrous reagents prevents the formation of unpredictable hydrate polymorphs, which can complicate structure solution and refinement.

    Step 3: Anti-Solvent Vapor Diffusion (Crystallization)
    • Action: Dissolve 50 mg of the dihydrochloride salt in a minimum volume (approx. 0.5 mL) of high-purity methanol (the "good" solvent) in a small inner vial. Place this vial uncovered inside a larger outer vial containing 3 mL of diethyl ether (the "anti-solvent"). Seal the outer vial tightly and leave undisturbed at 4 °C for 3–7 days.

    • Causality: Diethyl ether has a high vapor pressure and slowly diffuses into the methanol solution. This creates an extremely gradual supersaturation gradient, favoring the nucleation and growth of a few large, defect-free single crystals rather than rapid, chaotic precipitation.

    Step 4: Cryogenic Data Collection
    • Action: Select a single crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Mount it on a nylon loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Cryocooling to 100 K minimizes the thermal vibration of the flexible propyl chain. This reduces the anisotropic displacement parameters (ADPs), yielding a high-resolution electron density map necessary for accurately resolving hydrogen atom positions.

    Workflow A 1. Free Base Preparation (Purity >99%) B 2. Salt Formation (Anhydrous HCl/Dioxane) A->B Prevents impurities C 3. Vapor Diffusion (MeOH / Et2O) B->C Stabilizes lattice D 4. X-Ray Diffraction (Cryocooling at 100K) C->D Yields single crystals

    Step-by-step workflow for the crystallization and structural analysis of the amine salt.

    Structural Analysis and Data Presentation

    Upon successful phase determination and structure refinement (typically using direct methods via SHELXT and least-squares refinement via SHELXL), the structural data of the dihydrochloride salt will reveal critical conformational insights.

    Conformational Dynamics

    The propyl chain typically adopts an anti (extended) conformation in the solid state to minimize steric clash and maximize the distance between the bulky pyrazine ring and the charged ammonium group.

    Hydrogen Bonding Network

    The crystal packing is heavily dominated by a 3D network of hydrogen bonds. The terminal –NH₃⁺ group acts as a potent triple hydrogen-bond donor, coordinating with three distinct chloride anions. Furthermore, the pyrazine ring often engages in offset π-π stacking interactions with adjacent molecules, providing secondary stabilization to the lattice.

    Representative Crystallographic Data

    Below is a structured summary of the expected quantitative crystallographic parameters for a high-quality single crystal of 3-(Pyrazin-2-yl)propan-1-amine dihydrochloride.

    Crystallographic ParameterValue / Specification
    Chemical Formula C₇H₁₃Cl₂N₃
    Formula Weight 210.10 g/mol
    Crystal System Monoclinic
    Space Group P2₁/c
    Temperature 100(2) K
    Wavelength (Mo Kα) 0.71073 Å
    Volume (V) ~ 1050 ų
    Z (Molecules per unit cell) 4
    Independent Reflections > 2500 (Rint < 0.05)
    Goodness-of-fit on F² 1.02 - 1.05
    Final R indices [I>2σ(I)] R1 ≈ 0.035, wR2 ≈ 0.089

    Note: Data represents standard high-resolution refinement targets for small-molecule amine salts.

    Conclusion

    The crystallographic analysis of flexible aliphatic amines like 3-(Pyrazin-2-yl)propan-1-amine requires a deliberate, thermodynamically driven approach. By converting the highly soluble, flexible free base into a rigid dihydrochloride salt and employing slow anti-solvent vapor diffusion, researchers can reliably produce diffraction-quality crystals. The resulting structural data is indispensable for medicinal chemists, providing the precise atomic coordinates and conformational baselines required to optimize target binding in next-generation PARP and GSK-3β inhibitors.

    References

    • [1] Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

    • [2] Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. PMC - National Institutes of Health. URL: [Link]

    • [3] Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride: A Key Intermediate for TAK-779, a Small-Molecule Nonpeptide CCR5 Antagonist. Organic Process Research & Development - ACS Publications. URL: [Link]

    Sources

    Foundational

    Pharmacokinetic Profiling of 3-(Pyrazin-2-yl)propan-1-amine: A Technical Whitepaper

    Executive Summary & Physicochemical Rationale 3-(Pyrazin-2-yl)propan-1-amine is a bifunctional small molecule characterized by a weakly basic pyrazine heteroaromatic ring (pKa ~0.6) and a highly basic primary aliphatic a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Physicochemical Rationale

    3-(Pyrazin-2-yl)propan-1-amine is a bifunctional small molecule characterized by a weakly basic pyrazine heteroaromatic ring (pKa ~0.6) and a highly basic primary aliphatic amine (pKa ~10.2) connected via a flexible propyl linker. This structural motif is frequently utilized as a core building block in the design of CNS-active therapeutics and allosteric kinase inhibitors (e.g., SHP2 inhibitors)[1],[2].

    Understanding the causality between this molecule's chemistry and its biological fate is the cornerstone of effective pharmacokinetic (PK) profiling. At physiological pH (7.4), the primary amine is >99% protonated. This high degree of ionization inherently restricts passive transcellular permeability, often leading to absorption bottlenecks[3]. Conversely, once in systemic circulation, the protonated amine drives extensive tissue distribution via electrostatic interactions with negatively charged phospholipid headgroups, resulting in a high volume of distribution (Vd)[4].

    In Vitro ADME Profiling Framework

    To build a self-validating predictive model, in vitro assays must be explicitly tailored to the compound's specific metabolic liabilities.

    Metabolic Stability & Clearance: Standard human liver microsomes (HLMs) are insufficient for profiling this molecule. While HLMs effectively capture cytochrome P450 (CYP)-mediated oxidation of the pyrazine ring, they lack the endogenous cofactors required for Phase II metabolism unless artificially supplemented. Because the primary amine is highly susceptible to Phase II N-glucuronidation and N-acetylation, cryopreserved human hepatocytes must be utilized[4],[5]. Hepatocytes provide an intact cellular environment containing both Phase I (CYP, MAO) and Phase II (UGT, NAT) enzymes, ensuring an accurate prediction of intrinsic clearance (CLint).

    Permeability & Efflux: Due to its basicity, 3-(Pyrazin-2-yl)propan-1-amine is a prime candidate for efflux by P-glycoprotein (P-gp). Permeability must be assessed using a bidirectional Caco-2 cell monolayer assay. A self-validating efflux ratio (B-to-A / A-to-B) greater than 2.0 confirms the molecule is actively transported back into the intestinal lumen, which directly correlates to poor oral bioavailability[3].

    MetabolicPathways Parent 3-(Pyrazin-2-yl) propan-1-amine Phase1_CYP CYP450 Oxidation (Pyrazine N-oxide) Parent->Phase1_CYP Phase I Phase1_MAO MAO Deamination (Aldehyde/Acid) Parent->Phase1_MAO Phase I Phase2_UGT N-Glucuronidation (UGT Enzymes) Parent->Phase2_UGT Phase II Phase2_NAT N-Acetylation (NAT Enzymes) Parent->Phase2_NAT Phase II

    Figure 1: Predicted Phase I and Phase II metabolic biotransformation pathways.

    In Vivo Pharmacokinetic Protocol & Bioanalysis (Rodent Model)

    The Causality of the Analytical Design: Quantifying highly polar, basic amines from biological matrices presents severe analytical challenges. Standard reversed-phase (C18) chromatography fails to retain these molecules, causing them to elute in the void volume alongside endogenous salts, which leads to catastrophic ion suppression in the mass spectrometer. The following protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) to establish a robust, self-validating analytical system[6].

    Step-by-Step Methodology:

    • Dosing & Sampling: Administer the compound to CD-1 mice via intravenous (IV, 1 mg/kg) and oral (PO, 10 mg/kg) routes. Collect serial blood samples (0.083 to 24 hours) into K2EDTA tubes. K2EDTA is selected over heparin to prevent matrix-induced ion suppression during MS analysis[7]. Centrifuge at 2,000g for 10 minutes (4°C) to harvest plasma.

    • Internal Standard (IS) Addition: Spike 10 µL of a stable isotope-labeled internal standard (SIL-IS) into 50 µL of plasma. The SIL-IS is structurally identical but isotopically heavy, meaning it co-elutes exactly with the analyte and perfectly normalizes any recovery losses or ionization variations—creating a self-validating quantification loop[8].

    • Protein Precipitation (PPT): Add 150 µL (3 volumes) of ice-cold acetonitrile containing 0.1% formic acid. The acidic environment ensures the primary amine remains fully protonated and soluble, while precipitating plasma proteins[7].

    • Centrifugation: Spin the mixture at 15,000g for 10 minutes at 4°C. Transfer the clean supernatant to an autosampler vial.

    • LC-MS/MS Analysis: Inject 5 µL onto a HILIC column. The polar stationary phase strongly retains the protonated amine, separating it from void-volume salts[6]. Detect the analyte using a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode via Multiple Reaction Monitoring (MRM)[8].

    BioanalyticalWorkflow Plasma Plasma Sample (K2EDTA) IS Add Internal Standard (Isotope Labeled) Plasma->IS PPT Protein Precipitation (3x Vol Acetonitrile) IS->PPT Centrifuge Centrifugation (15,000g, 10 min) PPT->Centrifuge LC HILIC Chromatography (Polar Retention) Centrifuge->LC MS ESI+ MS/MS (MRM Detection) LC->MS

    Figure 2: Step-by-step sample preparation and LC-MS/MS bioanalytical workflow.

    Quantitative Data Presentation

    The following table summarizes the expected pharmacokinetic parameters for a prototypical pyrazine-primary amine small molecule in a murine model, synthesizing the physicochemical traits discussed above[1],[2].

    Pharmacokinetic ParameterRouteRepresentative ValueBiological Rationale / Causality
    Clearance (CL) IV35.0 mL/min/kgModerate-to-high hepatic extraction driven by dual Phase I (CYP/MAO) and Phase II (UGT) metabolism.
    Volume of Distribution (Vss) IV4.2 L/kgExtensive peripheral tissue penetration driven by the basic amine binding to cell membrane phospholipids.
    Half-life (t1/2) IV/PO1.8 hoursRelatively short duration of exposure; the high Vss is offset by rapid systemic clearance.
    Peak Concentration (Cmax) PO450 ng/mLSystemic entry is blunted by intestinal efflux (P-gp) and first-pass hepatic metabolism.
    Bioavailability (%F) PO~25%Permeability limits (due to ionization at pH 7.4) and hepatic extraction restrict the orally available fraction.

    Regulatory Considerations: Hepatic Impairment

    Because the elimination of 3-(Pyrazin-2-yl)propan-1-amine is heavily reliant on hepatic biotransformation (CYP, MAO, and UGT enzymes), any dysfunction in the liver will drastically alter its PK profile. According to FDA industry guidance, if a drug's hepatic metabolism accounts for more than 20% of its total elimination, a dedicated pharmacokinetic study in patients with impaired hepatic function is strictly recommended[9],[10].

    During clinical development, sponsors must conduct a Phase I trial comparing the PK profile in healthy matched volunteers against subjects categorized by mild, moderate, and severe hepatic impairment (using the Child-Pugh scoring system). The resulting data is critical for establishing self-validating dose-adjustment algorithms and ensuring safe product labeling[11],[12].

    References

    • Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling Source: U.S. Food and Drug Administration (FDA) URL:[Link]

    • Small Molecule Clinical Development: Trial Design, Regulatory Pathways and Key Challenges Source: Banook Group URL:[Link]

    • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

    • Quantitative Bioanalysis Using LC MS MS: A Comprehensive Guide Source: InfinixBio URL:[Link]

    • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose Source: National Institutes of Health (PMC) URL:[Link]

    • The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study Source: RSC Advances URL:[Link]

    • 6-Amino-3-Methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors Source: OSTI.gov URL:[Link]

    Sources

    Exploratory

    Physicochemical and Synthetic Profiling of 3-(Pyrazin-2-yl)propan-1-amine: A Technical Guide for Drug Development

    Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and targeted therapeutic development, heterocyclic aliphatic amines serve as foundational building blocks. 3-(Pyrazin-2-yl)propan-1-amine represe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of Fragment-Based Drug Discovery (FBDD) and targeted therapeutic development, heterocyclic aliphatic amines serve as foundational building blocks. 3-(Pyrazin-2-yl)propan-1-amine represents a highly versatile bifunctional scaffold. The electron-deficient pyrazine ring offers robust hydrogen-bond accepting capabilities, while the terminal primary amine provides a nucleophilic handle for amidation, reductive amination, and cross-coupling reactions[1].

    As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic property listing. Here, we will dissect the causality behind its physicochemical properties—specifically its molecular weight and boiling point—and demonstrate how these metrics dictate experimental handling, purification workflows, and downstream pharmacological efficacy.

    Physicochemical Architecture & Quantitative Data

    To engineer reliable synthetic routes, one must first understand the fundamental thermodynamic and physical limits of the target molecule. Below is the consolidated physicochemical profile of 3-(Pyrazin-2-yl)propan-1-amine.

    PropertyValue / DescriptionScientific Implication
    IUPAC Name 3-(pyrazin-2-yl)propan-1-amineStandardized nomenclature for structural identification.
    Molecular Formula C₇H₁₁N₃Dictates the heavy atom count (10 HA) for ligand efficiency.
    Molecular Weight 137.18 g/mol Ideal for FBDD; leaves >350 Da for pharmacophore expansion[2].
    Boiling Point (Predicted) ~265 °C at 760 mmHgHigh intermolecular H-bonding requires vacuum distillation.
    Physical State (Free Base) Viscous LiquidProne to oxidation; requires inert atmosphere storage.
    Physical State (Salt) Solid (Dihydrochloride)Enhanced shelf-life and aqueous solubility[3].

    The Causality of Molecular Weight and Boiling Point

    Molecular Weight (137.18 g/mol ) and Ligand Efficiency

    In drug development, the molecular weight of a starting fragment directly impacts the final Active Pharmaceutical Ingredient (API) attrition rate. At 137.18 g/mol , 3-(pyrazin-2-yl)propan-1-amine contains exactly 10 heavy atoms.

    • The Causality: If this fragment binds to a target GPCR with a modest affinity of 10 µM ( Δ G ≈ -7.0 kcal/mol), the resulting Ligand Efficiency (LE) is 0.70 kcal/mol/HA. This is an exceptionally high LE (standard threshold is >0.30), proving that every atom in this scaffold contributes significantly to binding energy without unnecessarily inflating the molecular weight.

    Boiling Point Dynamics (~265 °C) and Intermolecular Forces

    The predicted boiling point of ~265 °C at atmospheric pressure (760 mmHg) is unusually high for a molecule of this size (for comparison, heptylamine boils at ~155 °C).

    • The Causality: This elevation is driven by a dense intermolecular network. The primary amine acts as a hydrogen bond donor, while the two nitrogen atoms in the pyrazine ring act as powerful hydrogen bond acceptors.

    • Experimental Consequence: Heating organic amines above 200 °C in the presence of trace oxygen leads to rapid oxidative degradation, N-oxidation, and polymerization. Therefore, atmospheric distillation is scientifically unviable, mandating high-vacuum fractional distillation.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, every protocol must be a self-validating system where the output of one step serves as the analytical baseline for the next.

    Protocol 1: Purification via High-Vacuum Distillation

    Objective: Isolate the free base of 3-(pyrazin-2-yl)propan-1-amine without thermal degradation.

    • Apparatus Setup: Equip a short-path distillation apparatus with a high-vacuum pump capable of maintaining a pressure of 2.0 mmHg.

    • Preparation: Load the crude liquid amine into the boiling flask. Add PTFE boiling stones to prevent sudden bumping caused by the high viscosity of the hydrogen-bonded liquid.

    • Solvent Evaporation: Apply vacuum gradually at room temperature to strip away residual low-boiling extraction solvents (e.g., dichloromethane or ethyl acetate).

    • Thermal Ramping: Submerge the flask in a silicone oil bath. Heat incrementally (2 °C/min).

    • Fraction Collection: Monitor the vapor temperature. At 2.0 mmHg, the target compound will distill at approximately 110–120 °C . Collect the main fraction, leaving high-molecular-weight polymeric impurities in the residue.

    • Inert Backfill: Critical Step. Once distillation is complete, backfill the hot system with ultra-pure Argon gas. Exposing the hot amine to atmospheric oxygen will instantly degrade the purified batch.

    Protocol 2: LC-MS Validation Workflow

    Objective: Confirm the molecular weight (137.18 g/mol ) and purity of the distillate.

    • Sample Preparation: Dissolve 1.0 mg of the distillate in 1 mL of HPLC-grade methanol to create a stock solution. Dilute to 10 µg/mL using 0.1% formic acid in MS-grade water (Solvent A).

    • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (Solvent B, containing 0.1% formic acid) over 10 minutes at a flow rate of 0.4 mL/min.

    • Detection (The Self-Validation):

      • UV Absorbance: Monitor at 254 nm to confirm the presence of the pyrazine chromophore.

      • Mass Spectrometry: Utilize positive Electrospray Ionization (ESI+). The causal validation of success is a dominant [M+H]⁺ peak at m/z 138.19 , definitively confirming the intact molecular weight of 137.18 g/mol [4].

    Workflow A Crude 3-(Pyrazin-2-yl)propan-1-amine B High-Vacuum Distillation (<2.0 mmHg) A->B C Thermal Fractionation (~115°C) B->C D Argon Backfill (Prevent Oxidation) C->D E LC-MS Validation (m/z 138.19[M+H]+) D->E F Purified API Building Block E->F

    Synthetic and analytical workflow for pyrazine-amine isolation and validation.

    Applications in Drug Discovery & Signaling

    Once purified, 3-(pyrazin-2-yl)propan-1-amine is frequently utilized to synthesize ligands targeting G-Protein Coupled Receptors (GPCRs) or kinase active sites. The propyl linker provides exactly enough spatial flexibility for the pyrazine ring to reach deep hydrophobic pockets, while the amine is converted into an amide to anchor the molecule to the receptor surface.

    Pathway L Pyrazine-derived Ligand R GPCR Target Binding L->R G G-protein Activation R->G E Downstream Effector (cAMP) G->E

    Logical relationship of pyrazine-derived ligands in GPCR signaling pathway modulation.

    By strictly controlling the physicochemical parameters—respecting the high boiling point during synthesis and leveraging the low molecular weight during drug design—researchers can systematically transform this simple building block into highly potent therapeutics.

    References

    • PubChem - NIH (1S)-1-pyrazin-2-ylpropan-1-amine | C7H11N3 | CID 78961511[Link][2]

    • Chemsrc CAS#: 2361643-53-8 | 3-Pyrazin-2-ylpropan-1-amine;dihydrochloride[Link][3]

    • ENAO Chemical Co., Ltd Pharmaceuticals-Pyrazines Catalog[Link][4]

    • Namiki Shoji Co., Ltd. Building Blocks Catalogue March 2023[Link][1]

    Sources

    Foundational

    Toxicity and In Vitro Safety Profiling of 3-(Pyrazin-2-yl)propan-1-amine: A Technical Guide

    Executive Summary 3-(Pyrazin-2-yl)propan-1-amine (CAS: 55506-64-4) is a bifunctional chemical building block characterized by an electron-deficient pyrazine ring and a flexible primary alkylamine side chain. In preclinic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    3-(Pyrazin-2-yl)propan-1-amine (CAS: 55506-64-4) is a bifunctional chemical building block characterized by an electron-deficient pyrazine ring and a flexible primary alkylamine side chain. In preclinical toxicology, compounds bearing this structural motif are generally classified under Acute Toxicity Category 4 (harmful via oral, dermal, and inhalation routes)[1]. Because isolated literature on this specific molecule is sparse, a rigorous in vitro safety assessment must deconstruct the molecule into its functional moieties to predict and evaluate its toxicological liabilities.

    As a Senior Application Scientist, I have designed this whitepaper to move beyond generic safety data sheets. Here, we establish the mechanistic causality of its potential toxicity and provide a self-validating experimental framework for drug development professionals to profile this compound accurately.

    Mechanistic Basis of Toxicity (The "Why")

    To design an effective safety screening cascade, we must first understand the distinct biochemical liabilities introduced by the two primary structural features of 3-(Pyrazin-2-yl)propan-1-amine.

    The Primary Amine Liability: Lysosomal Trapping and Membrane Destabilization

    Primary amines are highly basic at physiological pH (pH 7.4). When these molecules are internalized by cells via endocytosis, they encounter the acidic environment of the lysosomes (pH ~4.5). The primary amine becomes heavily protonated, buffering the lysosomal protons. This triggers the V-ATPase pump to influx more protons and chloride ions, leading to osmotic swelling and eventual rupture of the endolysosomal vesicles—a phenomenon known as the "proton sponge" effect [2]. This membrane destabilization is a primary driver of acute cytotoxicity in amine-rich compounds[2].

    The Pyrazine Liability: Metabolic Activation and DNA Synthesis Inhibition

    The pyrazine core presents a different toxicological challenge. While simple pyrazines are generally non-mutagenic in basic bacterial assays, they are known to inhibit DNA synthesis and cellular proliferation in developing tissues[3]. Furthermore, the primary route of metabolism for pyrazine derivatives involves enzymatic oxidation mediated by cytochrome P450 (CYP450) enzymes in the liver[4]. This oxidation can generate reactive electrophilic intermediates (such as epoxides or N-oxides) that covalently bind to intracellular macromolecules, leading to delayed hepatotoxicity and potential clastogenic activity[4].

    ToxicityMechanisms cluster_amine Primary Amine Moiety cluster_pyrazine Pyrazine Moiety Compound 3-(Pyrazin-2-yl)propan-1-amine Protonation Lysosomal Protonation Compound->Protonation CYP CYP450 Oxidation Compound->CYP Sponge Proton Sponge Effect Protonation->Sponge Lysis Endosomal Lysis Sponge->Lysis Toxicity Cellular Cytotoxicity Lysis->Toxicity Reactive Reactive Intermediates CYP->Reactive DNA Macromolecule Adducts Reactive->DNA DNA->Toxicity

    Fig 1. Dual-pathway toxicity mechanisms of pyrazine and primary amine moieties.

    Projected In Vitro Safety Profile

    Based on the mechanistic pathways described above and data from structural analogs, Table 1 summarizes the projected in vitro safety profile for 3-(Pyrazin-2-yl)propan-1-amine. This data serves as a baseline expectation for researchers initiating a screening cascade.

    Table 1: Projected In Vitro Safety Profile

    Assay EndpointTarget ModelExpected OutcomeMechanistic Rationale
    Basal Cytotoxicity HepG2 / HEK293IC₅₀: 20 – 100 µMDriven by primary amine-induced membrane destabilization and pyrazine-mediated proliferation inhibition.
    Genotoxicity (Ames) S. typhimurium (TA98, TA100)Negative (-S9) / Potential Weak Positive (+S9)Pyrazines are inherently non-mutagenic, but CYP450 activation via S9 fraction may generate reactive intermediates.
    Cardiotoxicity hERG channel (CHO cells)IC₅₀ > 30 µMLow lipophilicity limits deep pore block, though the basic amine could weakly interact with aromatic residues in the hERG pore.
    Hepatotoxicity Primary Human HepatocytesModerate clearance, low acute toxicityEfficient oxidation of the pyrazine ring generally leads to detoxification and excretion, provided reactive adducts are cleared by glutathione.

    Self-Validating Experimental Protocols (The "How")

    To transition from theoretical projection to empirical validation, we must deploy robust in vitro assays. As a rule of scientific integrity, every protocol must be a self-validating system . We do not just measure cell death; we measure why the cell died to ensure the toxicity is compound-specific and not an artifact of the assay.

    Protocol 3.1: High-Content Cytotoxicity Screening (HCS)

    This assay differentiates between acute membrane disruption (amine-driven) and metabolic toxicity (pyrazine-driven).

    Step-by-Step Methodology:

    • Cell Seeding: Seed HepG2 cells in a 384-well collagen-coated plate at 5,000 cells/well. Incubate for 24h at 37°C, 5% CO₂.

    • Compound Treatment: Treat cells with 3-(Pyrazin-2-yl)propan-1-amine in a 10-point dose-response curve (0.1 µM to 1000 µM).

    • Multiplex Staining: After 48h, add a multiplex dye cocktail containing:

      • Hoechst 33342 (Nuclei count/proliferation).

      • TMRM (Mitochondrial membrane potential).

      • LysoTracker Red (Lysosomal mass/swelling).

      • BOBO-3 (Plasma membrane permeability).

    • Imaging & Analysis: Image using an automated high-content confocal microscope.

    Causality & Self-Validation:

    • Why LysoTracker? We hypothesize the primary amine causes the "proton sponge" effect[2]. An increase in LysoTracker intensity before BOBO-3 uptake validates that lysosomal swelling precedes cell death.

    • Internal Control: Include Chloroquine (a known lysosomotropic agent) as a positive control for lysosomal swelling, and Staurosporine as a positive control for apoptosis (TMRM loss). If the compound mimics Chloroquine, the amine liability is confirmed.

    Protocol 3.2: Reactive Metabolite Trapping Assay

    Because pyrazines undergo CYP450 oxidation[4], we must determine if 3-(Pyrazin-2-yl)propan-1-amine forms dangerous electrophilic intermediates that could cause idiosyncratic toxicity.

    Step-by-Step Methodology:

    • Incubation Mixture: Combine 10 µM of the compound with Human Liver Microsomes (HLMs, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

    • Trapping Agents: Add 5 mM Glutathione (GSH) to trap "soft" electrophiles (e.g., epoxides from the pyrazine ring) and 5 mM Potassium Cyanide (KCN) to trap "hard" electrophiles (e.g., iminium ions from amine oxidation).

    • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

    • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile.

    • Centrifugation: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

    • Detection: Analyze the supernatant via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH adducts).

    Causality & Self-Validation:

    • Why NADPH-minus control? We must run a parallel sample without NADPH. If adducts form only in the presence of NADPH, it proves that toxicity is strictly dependent on CYP450 metabolic activation[4], rather than spontaneous chemical degradation.

    Workflow Incubation Incubate Compound + HLMs + NADPH Trapping Add Trapping Agent (GSH / KCN) Incubation->Trapping 37°C, 60 min Quench Quench Reaction (Cold Acetonitrile) Trapping->Quench Centrifuge Centrifugation (Protein Precip.) Quench->Centrifuge LCMS LC-MS/MS Analysis (Adduct Detection) Centrifuge->LCMS

    Fig 2. Workflow for trapping reactive metabolites using human liver microsomes.

    Conclusion

    Evaluating the in vitro safety of 3-(Pyrazin-2-yl)propan-1-amine requires a targeted approach that addresses both the lysosomotropic potential of its primary amine and the metabolic reactivity of its pyrazine core. By employing multiplexed high-content screening and rigorous metabolite trapping assays, researchers can accurately map its toxicity profile, ensuring that downstream drug development or chemical application proceeds with a validated understanding of its safety margins.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis and Isolation Protocol for 3-(Pyrazin-2-yl)propan-1-amine

    Introduction and Strategic Rationale In modern drug discovery, heteroaromatic aliphatic amines are critical building blocks for designing kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). The pyr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Strategic Rationale

    In modern drug discovery, heteroaromatic aliphatic amines are critical building blocks for designing kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). The pyrazine scaffold, in particular, offers unique hydrogen-bonding capabilities and metabolic stability profiles.

    This application note details a robust, scalable, and self-validating three-step synthetic protocol for 3-(Pyrazin-2-yl)propan-1-amine (isolated as the hydrochloride salt) [1]. To ensure high fidelity and minimize side reactions, the strategy avoids direct alkylation of methylpyrazine, which often suffers from over-alkylation and poor regioselectivity. Instead, we employ a highly controlled sequence: a Sonogashira cross-coupling, followed by catalytic hydrogenation, and subsequent acidic deprotection.

    Synthetic Workflow and Logical Framework

    The synthetic route is designed to maximize chemoselectivity. By utilizing an N-Boc protected alkyne in the initial coupling, we prevent the primary amine from coordinating with the palladium catalyst, which would otherwise poison the catalytic cycle.

    SynthesisWorkflow SM 2-Chloropyrazine + N-Boc-propargylamine Step1 Step 1: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, TEA 60°C, 12h SM->Step1 Int1 Intermediate 1: N-Boc-3-(pyrazin-2-yl)prop-2-yn-1-amine Step1->Int1 Step2 Step 2: Catalytic Hydrogenation Pd/C, H2 (1 atm), MeOH RT, 6h Int1->Step2 Int2 Intermediate 2: N-Boc-3-(pyrazin-2-yl)propan-1-amine Step2->Int2 Step3 Step 3: Boc Deprotection 4M HCl in Dioxane RT, 4h Int2->Step3 Product Target Product: 3-(Pyrazin-2-yl)propan-1-amine HCl Step3->Product

    Figure 1: Three-step synthetic workflow for 3-(Pyrazin-2-yl)propan-1-amine.

    Reagent and Stoichiometry Matrix

    The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

    Reagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Role
    2-Chloropyrazine 114.531.01.15 g (10 mmol)Electrophilic coupling partner
    N-Boc-propargylamine 155.201.21.86 g (12 mmol)Nucleophilic coupling partner
    Pd(PPh3)2Cl2 701.900.05350 mg (0.5 mmol)Oxidative addition catalyst
    Copper(I) Iodide (CuI) 190.450.10190 mg (1.0 mmol)Transmetalation co-catalyst
    Triethylamine (TEA) 101.195.07.0 mL (50 mmol)Base / Solvent system
    Palladium on Carbon (10%) N/A0.1 (wt/wt)150 mgHydrogenation catalyst
    4M HCl in Dioxane N/A10.025 mLDeprotecting agent / Salt former

    Step-by-Step Experimental Methodologies

    Step 1: Sonogashira Cross-Coupling

    Objective: Synthesis of tert-butyl (3-(pyrazin-2-yl)prop-2-yn-1-yl)carbamate.

    Causality & Design: The Sonogashira reaction requires a strictly anaerobic environment because oxygen can induce Glaser homocoupling of the alkyne, consuming the N-Boc-propargylamine and reducing yield [2]. Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne upon coordination with copper, and it functions as the primary solvent.

    • Preparation: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloropyrazine (1.15 g, 10 mmol), Pd(PPh3)2Cl2 (350 mg, 0.5 mmol), and CuI (190 mg, 1.0 mmol).

    • Degassing: Seal the flask with a rubber septum. Apply vacuum and backfill with dry Nitrogen ( N2​ ) or Argon. Repeat this cycle three times.

    • Solvent Addition: Inject anhydrous triethylamine (7.0 mL) and anhydrous DMF (10 mL) via syringe. Stir the suspension for 5 minutes at room temperature.

    • Alkyne Addition: Slowly inject N-Boc-propargylamine (1.86 g, 12 mmol) dropwise over 10 minutes.

    • Reaction: Heat the mixture to 60°C in an oil bath and stir for 12 hours. Monitor the consumption of 2-chloropyrazine via TLC (Hexanes/EtOAc, 1:1).

    • Workup: Cool to room temperature. Dilute the mixture with EtOAc (50 mL) and filter through a pad of Celite to remove metal catalyst residues. Wash the filtrate with saturated aqueous NH4​Cl (3 x 30 mL) to remove DMF and amine salts.

    • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, 10-40% EtOAc in Hexanes) to yield Intermediate 1.

    Step 2: Catalytic Hydrogenation

    Objective: Synthesis of tert-butyl (3-(pyrazin-2-yl)propyl)carbamate.

    Causality & Design: Palladium on carbon (Pd/C) is selected over Lindlar's catalyst because full saturation of the alkyne to the alkane is desired. Methanol is used as the solvent to ensure complete dissolution of the starting material and to facilitate hydrogen gas transfer to the catalytic surface.

    • Preparation: Dissolve Intermediate 1 (approx. 8 mmol from Step 1) in HPLC-grade Methanol (30 mL) in a 100 mL round-bottom flask.

    • Catalyst Addition: Carefully add 10% Pd/C (150 mg). Safety Note: Pd/C is highly pyrophoric, especially when dry or in the presence of methanol vapors. Add under a blanket of nitrogen.

    • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon. Repeat three times to ensure complete displacement of air.

    • Reaction: Stir vigorously at room temperature under 1 atm of H2​ for 6 hours. Monitor via LC-MS to confirm the disappearance of the alkyne ( [M+H]+ ) and the appearance of the fully saturated alkane mass.

    • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional Methanol (20 mL).

    • Concentration: Evaporate the solvent under reduced pressure to afford Intermediate 2 as a viscous oil, which is generally pure enough (>95%) to use directly in the next step.

    Step 3: Boc-Deprotection and Salt Formation

    Objective: Isolation of 3-(Pyrazin-2-yl)propan-1-amine hydrochloride.

    Causality & Design: Using 4M HCl in anhydrous dioxane is highly preferred over aqueous acids (like TFA/DCM or aqueous HCl). The highly polar nature of the free primary amine makes aqueous extraction extremely difficult. By using anhydrous HCl/dioxane, the deprotected amine immediately precipitates out of solution as a highly pure, stable hydrochloride salt, bypassing the need for complex chromatographic purification [3].

    • Preparation: Dissolve the crude Intermediate 2 (approx. 7.5 mmol) in anhydrous Dichloromethane (DCM, 10 mL) in a 50 mL round-bottom flask.

    • Acid Addition: Place the flask in a water bath at room temperature. Slowly add 4M HCl in Dioxane (25 mL, 100 mmol) dropwise. Observation: Effervescence ( CO2​ gas evolution) will occur.

    • Reaction: Stir the mixture at room temperature for 4 hours. A white to off-white precipitate should begin to form within the first hour as the hydrochloride salt crashes out of the organic solvent.

    • Isolation: Dilute the suspension with anhydrous Diethyl Ether (20 mL) to maximize precipitation.

    • Filtration: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold Diethyl Ether (2 x 15 mL) to remove residual dioxane and cleaved tert-butyl byproducts.

    • Drying: Dry the solid in vacuo at 40°C for 12 hours to afford the target compound, 3-(Pyrazin-2-yl)propan-1-amine hydrochloride, as a crystalline solid.

    References

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

    Application

    Application Note: Strategic Utilization of 3-(Pyrazin-2-yl)propan-1-amine in Medicinal Chemistry and Drug Discovery

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols Introduction and Bioisosteric Rationale In modern drug discovery, th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols

    Introduction and Bioisosteric Rationale

    In modern drug discovery, the optimization of a hit compound into a viable clinical lead requires a delicate balance between pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). 3-(Pyrazin-2-yl)propan-1-amine is a highly versatile, bifunctional building block frequently employed to achieve this balance.

    This molecule consists of a primary amine tethered via a flexible propyl linker to a pyrazine ring. The structural genius of this moiety lies in its utility as a bioisostere. Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize physicochemical properties without sacrificing target engagement (). When a highly lipophilic phenyl or pyridyl ring is causing poor aqueous solubility or metabolic liabilities, replacing it with a pyrazine core can drastically improve the compound's developability profile.

    Physicochemical Profiling

    The pyrazine ring is a highly electron-deficient heteroaromatic system. The incorporation of two nitrogen atoms into the 6-membered ring significantly alters the electronic and physical properties of the molecule compared to its phenyl or pyridyl counterparts.

    Table 1: Comparative Physicochemical Properties of Aryl-Alkylamine Moieties

    PropertyPhenyl-propylaminePyridyl-propylaminePyrazinyl-propylamineImpact on Drug Design
    Aromatic Core BenzenePyridinePyrazineModulates spatial geometry and π -stacking.
    Heteroatoms 01 (Nitrogen)2 (Nitrogens)Increases H-bond acceptor count.
    Relative cLogP High (+1.5 to +2.0)Moderate (+0.5 to +1.0)Low (0 to +0.5)Lowers lipophilicity; improves aqueous solubility.
    TPSA (Ų) 26.0 (amine only)38.951.8Modulates membrane permeability and BBB penetration.
    Electron Density Electron-richElectron-deficientHighly electron-deficientEnhances resistance to CYP450-mediated oxidation.
    Ring pKa N/A~5.2~0.6Eliminates basicity-driven hERG toxicity liabilities.

    Strategic Workflow in Hit-to-Lead Optimization

    The primary amine of 3-(Pyrazin-2-yl)propan-1-amine serves as a highly reactive nucleophile, making it an ideal handle for late-stage functionalization. It is most commonly appended to carboxylic acid scaffolds (via amide coupling) or aldehyde scaffolds (via reductive amination) to generate targeted kinase inhibitors or GPCR ligands.

    The workflow below illustrates the decision-making process for integrating this moiety into a drug discovery campaign.

    G A Hit Scaffold (High LogP, Poor Solubility) B Bioisosteric Replacement Introduce 3-(Pyrazin-2-yl)propan-1-amine A->B Structural Triage C Amide Coupling (HATU/DIPEA) B->C If Scaffold is R-COOH D Reductive Amination (NaBH(OAc)3) B->D If Scaffold is R-CHO E Lead Compound (Improved ADME, Lower cLogP) C->E D->E F In Vitro Profiling (Kinase/GPCR Assays) E->F Validation

    Workflow for integrating 3-(Pyrazin-2-yl)propan-1-amine in hit-to-lead optimization.

    Self-Validating Synthetic Protocols

    To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems. Every step includes analytical checkpoints to confirm reaction progression, and the causality behind reagent selection is explicitly detailed.

    Protocol A: Amide Bond Formation via HATU/DIPEA

    This protocol is utilized when coupling 3-(Pyrazin-2-yl)propan-1-amine to a carboxylic acid-containing pharmacophore.

    Causality & Reagent Selection:

    • HATU: Selected over traditional carbodiimides (e.g., EDC/HOBt) for its superior reaction kinetics and ability to suppress epimerization. The 7-azabenzotriazole leaving group (OAt) forms a highly reactive ester, and the pyridine nitrogen of the OAt moiety acts as an internal base, accelerating the amine attack via a 7-membered hydrogen-bonded cyclic transition state ().

    • DIPEA ( N,N -Diisopropylethylamine): Utilized as a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to initiate HATU activation without competing as a nucleophile.

    • DMF ( N,N -Dimethylformamide): A polar aprotic solvent that effectively solubilizes both the polar pyrazine amine and the activated ester complex.

    Step-by-Step Methodology:

    • Activation: Dissolve the carboxylic acid scaffold (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

    • Base Addition: Add DIPEA (3.0 eq) dropwise to the solution at 0 °C. Stir for 15 minutes to ensure complete formation of the OAt-active ester.

    • Amine Addition: Add 3-(Pyrazin-2-yl)propan-1-amine (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation (LC-MS Check): Take a 5 µL aliquot, quench in 100 µL of 1:1 MeCN/H₂O, and analyze via LC-MS. The reaction is validated by the disappearance of the starting acid mass and the emergence of the [M+H]+ peak corresponding to the target amide.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

      • Note: The aqueous wash is critical as it removes the highly water-soluble DMF and the tetramethylurea byproduct generated by HATU.

    • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

    Protocol B: Reductive Amination via NaBH(OAc)₃

    This protocol is utilized when appending the pyrazine moiety to an aldehyde-containing scaffold, resulting in a secondary amine linkage.

    Causality & Reagent Selection:

    • NaBH(OAc)₃ (Sodium triacetoxyborohydride): Selected over standard sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups drastically reduce the nucleophilicity of the hydride. This makes it a mild reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde to an alcohol.

    • Acetic Acid (AcOH): Added in catalytic amounts to lower the pH to ~4-5. This acidic environment accelerates the dehydration step required to form the iminium ion intermediate.

    Step-by-Step Methodology:

    • Imine Formation: Dissolve the aldehyde scaffold (1.0 eq) and 3-(Pyrazin-2-yl)propan-1-amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration). Add glacial acetic acid (0.1 eq).

    • Pre-Stirring: Stir the mixture at room temperature for 1 hour to allow for complete imine/iminium ion formation.

    • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 4–12 hours.

    • Self-Validation (TLC Check): Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM/MeOH (9:1) solvent system. Stain the TLC plate with Ninhydrin and apply heat. The primary amine starting material will appear as a dark purple spot. The reaction is validated when this purple spot is entirely consumed, and a new UV-active spot (the secondary amine product) appears.

    • Workup: Quench the reaction carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM).

    • Purification: Dry the organic layer, concentrate, and purify via reverse-phase preparative HPLC to isolate the pure secondary amine product.

    Pharmacokinetic and ADME Implications

    The strategic integration of 3-(Pyrazin-2-yl)propan-1-amine into a lead compound yields several profound pharmacokinetic benefits:

    • Metabolic Stability: Electron-rich aromatic rings (like standard phenyls or electron-donating heterocycles) are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes in the liver. The electron-deficient nature of the pyrazine ring strongly resists this oxidative metabolism, thereby extending the in vivo half-life of the drug candidate.

    • hERG Mitigation: Basic lipophilic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity (QT prolongation). By substituting a lipophilic phenyl ring with a highly polar pyrazine ring, the overall cLogP of the molecule is reduced. This reduction in lipophilicity disrupts the hydrophobic interactions required for hERG binding, effectively mitigating this critical safety liability.

    References

    • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: National Center for Biotechnology Information (NCBI) - PubMed Central (PMC) URL: [Link]

    • Title: Accelerated chemical synthesis of peptides and small proteins Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

    Method

    Application Note: Optimized Amidation Strategies for 3-(Pyrazin-2-yl)propan-1-amine

    Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Class: Heteroaryl-aliphatic primary amine Reaction Type: Amide Bond Formation (N-Acylation) Executive Summary & Physicoch...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Class: Heteroaryl-aliphatic primary amine Reaction Type: Amide Bond Formation (N-Acylation)

    Executive Summary & Physicochemical Profiling

    The synthesis of highly specific amide bonds remains the most frequently executed reaction in medicinal and process chemistry[1]. When incorporating heteroaromatic scaffolds like pyrazine into drug candidates, 3-(Pyrazin-2-yl)propan-1-amine serves as a highly versatile building block.

    To successfully utilize this substrate, chemists must account for its specific physicochemical properties:

    • Nucleophilicity: The primary amine is separated from the electron-withdrawing pyrazine ring by a three-carbon (propyl) linker. This insulation prevents the pyrazine from dampening the amine's reactivity, rendering it a highly nucleophilic aliphatic amine.

    • Salt Form Considerations: Commercially, this building block is almost exclusively supplied as a dihydrochloride salt [2]. Failure to account for the stoichiometry required to liberate the free base is the leading cause of low coupling yields.

    • Heteroaryl Interference: While the pyrazine nitrogen atoms are weakly basic (pKa ~0.6), they are generally innocent during standard peptide-coupling conditions. However, their metal-coordinating ability means that crude reaction mixtures should be thoroughly washed to remove coupling byproducts before any subsequent transition-metal-catalyzed steps.

    Mechanistic Workflow & Causality

    The selection of a coupling reagent dictates the reaction's pathway, byproduct profile, and scalability. The workflow below illustrates the general mechanistic pathway for activating a carboxylic acid and coupling it with 3-(Pyrazin-2-yl)propan-1-amine.

    AmidationWorkflow A Carboxylic Acid (R-COOH) C Activation Reagent (HATU, T3P, or EDC) A->C B 3-(Pyrazin-2-yl)propan-1-amine (2HCl Salt) F Nucleophilic Attack (Tetrahedral Intermediate) B->F E Active Ester Intermediate (OAt, OBt, or Phosphonate) C->E D Tertiary Base (DIPEA or TEA) D->B Neutralizes 2x HCl D->C Deprotonates Acid E->F G Workup & Purification (Aqueous Wash / Chromatography) F->G H Target Pyrazine Amide G->H

    Fig 1: Mechanistic workflow of amide bond formation highlighting the dual role of the tertiary base.

    Causality in Reagent Selection
    • HATU / DIPEA: Ideal for discovery chemistry. HATU rapidly forms an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile, while its basicity (pKa ~10.1) is sufficient to neutralize the dihydrochloride salt and drive the reaction[1].

    • T3P (Propylphosphonic anhydride): The reagent of choice for scale-up and process chemistry. T3P generates water-soluble phosphate byproducts, allowing for a purely extraction-based workup. It also exhibits exceptionally low rates of epimerization if the carboxylic acid partner is chiral[3].

    Quantitative Reagent Matrix

    The following table summarizes the optimized parameters for different project phases, derived from established process chemistry heuristics[1][4].

    ParameterDiscovery Scale (Milligram to Gram)Process Scale (Multigram to Kilogram)
    Coupling Reagent HATU (1.2 eq)T3P (50% wt in EtOAc/DMF) (1.5 eq)
    Base DIPEA (4.0 eq)Triethylamine (TEA) (4.0 eq)
    Solvent DMF or DCM (0.1 - 0.2 M)EtOAc or 2-MeTHF (0.5 - 1.0 M)
    Time / Temp 2 - 4 hours / 20 °C12 - 18 hours / 20 °C - 45 °C
    Byproduct Removal Column ChromatographyAqueous Wash (Water/NaHCO₃)
    Yield Expectation >85%>80%

    *Note: 4.0 equivalents of base are strictly required: 2.0 eq to neutralize the amine·2HCl salt, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq excess to maintain basicity during the catalytic cycle.

    Validated Experimental Protocols

    Protocol A: High-Throughput / Discovery Scale (HATU-Mediated)

    This protocol is designed for rapid synthesis and high conversion, utilizing HATU to overcome steric hindrance.

    • Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 mmol, 1.0 eq) and 3-(Pyrazin-2-yl)propan-1-amine dihydrochloride (1.1 mmol, 1.1 eq).

    • Solvation: Suspend the solids in anhydrous DMF (5.0 mL). Self-Validation Check: The mixture will likely be a cloudy suspension due to the insolubility of the amine salt.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 mmol, 4.0 eq, ~0.7 mL) dropwise at room temperature. Causality: The solution should become homogenous as the free base of the amine is liberated.

    • Activation: Add HATU (1.2 mmol, 1.2 eq) in one portion. Cap the vial and stir at room temperature.

    • Monitoring: Monitor the reaction via LCMS or TLC. Complete conversion of the acid is typically observed within 2 hours.

    • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF and tetramethylurea byproducts.

    • Isolation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

    Protocol B: Process / Scale-Up (T3P-Mediated)

    This protocol prioritizes green chemistry, safety, and operational simplicity by avoiding explosive reagents (like HOBt derivatives) and tedious chromatography.

    • Preparation: Charge a round-bottom flask with the Carboxylic Acid (10.0 mmol, 1.0 eq), 3-(Pyrazin-2-yl)propan-1-amine dihydrochloride (10.5 mmol, 1.05 eq), and Ethyl Acetate (20 mL).

    • Base Addition: Add Triethylamine (TEA) (40.0 mmol, 4.0 eq) dropwise. Stir for 15 minutes to ensure complete neutralization of the hydrochloride salt.

    • Coupling: Cool the mixture to 0–5 °C using an ice bath. Dropwise add T3P (50% wt solution in EtOAc, 15.0 mmol, 1.5 eq) over 15 minutes. Causality: T3P activation is mildly exothermic; controlled addition prevents thermal degradation of sensitive substrates.

    • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Workup (Self-Validating): Add water (20 mL) to the reaction mixture and stir vigorously for 15 minutes to hydrolyze unreacted T3P. Separate the layers. Wash the organic layer sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

    • Isolation: Dry the organic layer over MgSO₄ and concentrate under reduced pressure. The resulting amide is typically >95% pure by NMR without chromatography.

    Troubleshooting & Optimization

    ObservationMechanistic CauseCorrective Action
    Incomplete Conversion / Stalled Reaction Insufficient base to fully liberate the 3-(Pyrazin-2-yl)propan-1-amine from its 2HCl salt.Spot the crude mixture on wet pH paper. If pH < 8, add an additional 1.0 eq of DIPEA/TEA.
    Epimerization of Chiral Acid Over-activation of the intermediate; base-catalyzed proton abstraction at the α-carbon.Switch from HATU to T3P or EDC/HOBt. Lower the reaction temperature to 0 °C.
    Poor Aqueous Extraction Yield The pyrazine nitrogen is becoming protonated during acidic washes, pulling the product into the aqueous layer.Avoid washing with strong acids (e.g., 1M HCl). Use mild buffers (e.g., saturated NH₄Cl) if an acidic wash is necessary.

    Sources

    Application

    In vitro assay preparation with 3-(Pyrazin-2-yl)propan-1-amine

    Application Note: In Vitro Assay Preparation and Fragment-Based Screening of 3-(Pyrazin-2-yl)propan-1-amine Introduction & Mechanistic Rationale Fragment-based drug discovery (FBDD) relies on identifying low-molecular-we...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: In Vitro Assay Preparation and Fragment-Based Screening of 3-(Pyrazin-2-yl)propan-1-amine

    Introduction & Mechanistic Rationale

    Fragment-based drug discovery (FBDD) relies on identifying low-molecular-weight ligands that bind to targets with low affinity but high ligand efficiency. Pyrazine derivatives are highly privileged scaffolds in medicinal chemistry. The pyrazine core uniquely combines the polar interactions of heteroatoms (acting as hydrogen bond acceptors) with the nonpolar interactions of aromatic moieties [1]. Notably, pyrazine-based fragments have been successfully utilized as hinge-binding motifs in the development of 1 [2] and as cleft binders for stabilizing2 [3].

    3-(Pyrazin-2-yl)propan-1-amine serves as an ideal fragment starting point. The pyrazine ring provides a predictable hydrogen-bonding vector for the kinase hinge region, while the flexible propan-1-amine tail offers a primary amine for salt-bridge formation with solvent-exposed acidic residues, or acts as a synthetic handle for fragment evolution.

    This guide provides a self-validating, step-by-step in vitro workflow for evaluating 3-(Pyrazin-2-yl)propan-1-amine against a model target (Aurora-A kinase).

    FBDD_Workflow A Fragment Library (Pyrazine Derivatives) B Primary Screen DSF (Thermal Shift) A->B High Throughput C Orthogonal Screen SPR (Binding Kinetics) B->C Hit Validation D Functional Assay TR-FRET (Inhibition) C->D Affinity Confirmed

    Fig 1. Fragment-based drug discovery workflow for pyrazine derivatives.

    Physicochemical Profiling & Solution Preparation

    Expertise & Experience Insight: 3-(Pyrazin-2-yl)propan-1-amine is frequently supplied as a dihydrochloride salt. Unlike neutral fragments that require 100% DMSO for stock preparation, the dihydrochloride salt exhibits excellent aqueous solubility but will locally alter the pH of unbuffered solutions. Furthermore, pyrazine rings can coordinate metal ions [1]. In a kinase assay, Mg²⁺ is essential for ATP binding. If the fragment concentration is too high, it might sequester Mg²⁺, leading to false-positive inhibition.

    Protocol: Stock and Working Solution Preparation

    • Solubilization: Weigh the compound and dissolve it in 100% DMSO to a concentration of 50 mM. If precipitation occurs due to the salt form, add up to 10% v/v sterile deionized water to facilitate dissolution, noting the final DMSO concentration.

    • Buffer Capacity Check: Prepare a 1 mM working stock by diluting into the assay buffer (e.g., 50 mM HEPES). Verify the pH. The primary amine (pKa ~ 10.2) will be protonated at physiological pH (7.4); failure to use a strong buffer will result in pH shifts that denature the target protein, causing false positives in thermal shift assays.

    • Metal Competition: Ensure all downstream enzymatic assay buffers contain at least 10 mM MgCl₂ to outcompete potential metal coordination by the pyrazine core.

    Primary Screen: Differential Scanning Fluorimetry (DSF)

    Causality: DSF is selected as the primary screen because it detects direct thermodynamic stabilization of the target protein without requiring enzymatic activity. This is critical for fragments like 3-(Pyrazin-2-yl)propan-1-amine, which typically exhibit high micromolar to low millimolar affinities that are difficult to detect in standard biochemical assays.

    Protocol:

    • Reagent Preparation: Prepare Aurora-A kinase at 2 µM in DSF Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).

    • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X (from a commercially available 5000X stock).

    • Compound Addition: Dispense 3-(Pyrazin-2-yl)propan-1-amine into a 384-well PCR plate at a final concentration of 1 mM. Include a DMSO-only control (matched to the exact DMSO % of the compound wells, strictly ≤2% v/v).

    • Thermal Melt: Seal the plate and subject it to a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR machine (measuring fluorescence at Ex/Em 490/530 nm).

    • Analysis: Calculate the shift in melting temperature (ΔTm) using the first derivative of the melt curve. A ΔTm > 0.5°C indicates putative binding.

    Orthogonal Validation: Surface Plasmon Resonance (SPR)

    Causality: While DSF confirms stabilization, SPR provides critical kinetic data ( kon​ , koff​ ) and confirms the 1:1 binding stoichiometry. This step rules out non-specific aggregation or promiscuous binding—a common artifact with primary amines at high concentrations.

    Protocol:

    • Sensor Chip Preparation: Immobilize His-tagged Aurora-A kinase onto an NTA sensor chip. (Crucial Note: Avoid amine coupling to a CM5 chip, as the primary amine on the fragment could interact with unquenched esters, and amine coupling may mask functionally critical lysine residues in the kinase active site).

    • Buffer Setup: Use SPR Running Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

    • Analyte Injection: Inject 3-(Pyrazin-2-yl)propan-1-amine in a dose-response series (31.25 µM to 1000 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Regeneration: Allow a 60-second dissociation phase. Pyrazine fragments typically have fast koff​ rates, allowing the baseline to recover naturally without harsh regeneration solutions.

    Functional Assay: TR-FRET Kinase Activity

    Causality: To confirm that the physical binding of the pyrazine fragment translates to functional inhibition, a TR-FRET assay is employed. TR-FRET is chosen over standard luminescence because its time-resolved nature and ratiometric readout eliminate interference from autofluorescent fragments.

    TR_FRET Kinase Aurora-A Kinase PhosSub Phospho-Substrate Kinase->PhosSub Phosphorylates Substrate Biotin-Substrate Substrate->PhosSub Inhibitor Pyrazine Fragment Inhibitor->Kinase Inhibits Eu Eu-anti-Phospho Ab (Donor) PhosSub->Eu Binds SA SA-XL665 (Acceptor) PhosSub->SA Binds Signal TR-FRET Signal (665 nm) Eu->Signal Energy Transfer SA->Signal Emission

    Fig 2. TR-FRET kinase assay principle for evaluating pyrazine fragment inhibition.

    Protocol:

    • Kinase Reaction: Incubate 1 nM Aurora-A kinase with varying concentrations of 3-(Pyrazin-2-yl)propan-1-amine in Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Initiation: Add 50 nM biotinylated-substrate peptide and ATP at the apparent Km​ value (typically 10-15 µM for Aurora-A) to initiate the reaction. Incubate for 60 minutes at room temperature.

    • Detection: Add the stop/detection mixture containing 20 mM EDTA (to chelate Mg²⁺ and stop the kinase), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

    • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) after a 60-minute equilibration period using a multi-mode microplate reader.

    Data Interpretation & Quality Control

    To ensure the self-validating nature of the screening cascade, all quantitative data must meet the strict quality control thresholds summarized below.

    Assay TypeReadout MetricExpected Fragment RangeQuality Control ThresholdCausality / Troubleshooting
    DSF ΔTm​ (°C)+0.5°C to +2.5°CZ'-Factor > 0.6If ΔTm​ is negative, check for pH shifts caused by the primary amine.
    SPR KD​ (Affinity)100 µM to 2 mM Rmax​ aligns with 1:1 bindingSuper-stoichiometric binding indicates compound aggregation; reduce concentration.
    SPR KineticsFast kon​ / Fast koff​ χ2 < 10% of Rmax​ Square-wave sensorgrams are expected for fragments; slow koff​ suggests covalent artifact.
    TR-FRET IC₅₀ (Inhibition)50 µM to >1 mMSignal-to-Background > 5If IC₅₀ is unexpectedly potent (<1 µM), check for Mg²⁺ chelation by the pyrazine core.

    References

    • Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][3]

    • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. Available at: [Link][1]

    • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PMC / PubMed Central. Available at:[Link][2]

    Sources

    Method

    Application Note: Protocols for Dissolving 3-(Pyrazin-2-yl)propan-1-amine in Organic Solvents

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

    Executive Summary & Physicochemical Profiling

    3-(Pyrazin-2-yl)propan-1-amine (CAS: 55112-42-0) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry, coordination chemistry, and the synthesis of kinase inhibitors. The molecule features a rigid, electron-deficient pyrazine ring and a flexible propyl chain terminating in a primary aliphatic amine. Understanding the distinct physicochemical properties of these two nitrogen-containing motifs is critical for developing effective dissolution, extraction, and handling protocols.

    Mechanistic Insights into Solvation

    The solubility profile of 3-(Pyrazin-2-yl)propan-1-amine is fundamentally dictated by its dual acid-base chemistry:

    • The Pyrazine Core: The aromatic nitrogens in the pyrazine ring are weakly basic, with a conjugate acid pKa typically ranging from 0.37 to 1.30[1][2]. They act as strong hydrogen bond acceptors but remain unprotonated under physiological pH and standard synthetic conditions.

    • The Primary Aliphatic Amine: The terminal amine is strongly basic (pKa ~10.5). Consequently, the compound is highly susceptible to protonation and is frequently synthesized and supplied commercially as a mono- or dihydrochloride salt to prevent atmospheric oxidation and enhance shelf life[3].

    Causality in Solvent Selection: The uncharged free base is highly lipophilic and readily dissolves in aprotic organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc). Conversely, the hydrochloride salt is heavily stabilized by ionic lattice energy. This renders the salt practically insoluble in non-polar organics but highly soluble in polar, high-dielectric solvents like Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), which can disrupt the ionic lattice[4].

    Solvent Selection Matrix

    The following matrix summarizes the quantitative and qualitative solubility profiles to guide your solvent selection based on the compound's form and your downstream application.

    SolventDielectric Constant (ε)Free Base SolubilityHCl Salt SolubilityRecommended Application
    DMSO 46.7High (>100 mM)High (>100 mM)In vitro / In vivo Bioassay Stock Solutions
    Methanol / Ethanol 32.7 / 24.5High (>100 mM)High (>50 mM)LC-MS/HPLC Analysis, Recrystallization
    Dichloromethane (DCM) 8.9High (>100 mM)Low (<1 mM)Synthetic Chemistry, Liquid-Liquid Extraction
    Ethyl Acetate (EtOAc) 6.0High (>50 mM)Low (<1 mM)Synthetic Workups, Chromatography
    Hexane / Heptane ~1.9LowInsolubleAnti-solvent for Precipitation

    Experimental Protocols

    Protocol A: Preparation of 100 mM Stock Solution in DMSO (For Bioassays)

    Objective: To generate a stable, biocompatible stock solution for high-throughput screening or cell-based assays. Causality: DMSO acts as a universal solvent. Its strong dipole moment and hydrogen-bond accepting sulfoxide oxygen efficiently disrupt the ionic lattice of the HCl salt and solvate the free base without requiring pH adjustment[4].

    Step-by-Step Methodology:

    • Equilibration: Allow the vial of 3-(Pyrazin-2-yl)propan-1-amine (Free base or HCl salt) to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

    • Weighing: Accurately weigh 13.72 mg of the free base (or the corresponding mass for the salt form, adjusting for the HCl molecular weight) into a sterile, amber glass vial.

    • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

    • Dissolution: Vortex the mixture for 30–60 seconds. If the salt form is used and dissolution is incomplete, sonicate the vial in a water bath at room temperature for 2–5 minutes until the solution is optically clear.

    • Storage: Aliquot the 100 mM stock into single-use microcentrifuge tubes. Flush the headspace with Argon or Nitrogen gas, seal tightly, and store at -20°C. Self-Validation: Inspect aliquots upon thawing; if precipitation occurs, gently warm to 37°C and vortex until redissolved.

    Protocol B: Free-Basing & Liquid-Liquid Extraction in DCM (For Synthesis)

    Objective: To convert the insoluble HCl salt into the reactive free base and extract it into an anhydrous organic phase for downstream coupling reactions (e.g., amide bond formation)[5]. Causality: At neutral pH, the primary amine is protonated, confining it to the aqueous phase. By adjusting the aqueous pH to >12 (well above its pKa of ~10.5), the amine is completely deprotonated. The resulting neutral free base partitions highly into the lipophilic DCM layer[3].

    Step-by-Step Methodology:

    • Aqueous Solvation: Dissolve 1.0 g of 3-(Pyrazin-2-yl)propan-1-amine hydrochloride in 15 mL of deionized water in a separatory funnel.

    • Basification: Slowly add 1M NaOH (aqueous) dropwise while gently swirling until the pH of the aqueous layer reaches 12–13 (verify using universal pH indicator paper). Note: The solution may become cloudy as the lipophilic free base precipitates.

    • Extraction: Add 20 mL of Dichloromethane (DCM) to the funnel. Stopper and invert gently, venting frequently to release pressure. Allow the layers to separate completely.

    • Collection: Drain the lower organic (DCM) layer into an Erlenmeyer flask. Repeat the extraction of the aqueous layer with two additional 15 mL portions of DCM.

    • Drying & Concentration: Combine the organic layers and wash with 10 mL of saturated brine. Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the pure free base as an oil or low-melting solid.

    Protocol C: Dissolution in Methanol for LC-MS Analysis

    Objective: To prepare analytical-grade samples for mass spectrometry or HPLC. Causality: Methanol provides amphiphilic solvation, accommodating both the polar amine/salt and the hydrophobic pyrazine ring, while supporting excellent ionization efficiency in Electrospray Ionization (ESI)[6].

    Step-by-Step Methodology:

    • Primary Dilution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Serial Dilution: Dilute the stock 1:1000 in a mixture of 50:50 Methanol:Water containing 0.1% Formic Acid to achieve a 1 µg/mL working concentration. The formic acid ensures consistent protonation of the primary amine for positive-ion mode ESI+ detection.

    Decision Workflow Visualization

    The following workflow illustrates the logical decision-making process for selecting the appropriate dissolution strategy based on the starting material form and the intended application.

    G Start 3-(Pyrazin-2-yl)propan-1-amine FormSalt Hydrochloride Salt Form (Polar/Ionic) Start->FormSalt FormBase Free Base Form (Lipophilic/Neutral) Start->FormBase Bioassay Bioassays & Screening FormSalt->Bioassay Synthesis Synthetic Chemistry FormSalt->Synthesis Free-basing required Analysis Analytical (LC-MS/NMR) FormSalt->Analysis FormBase->Bioassay FormBase->Synthesis FormBase->Analysis DMSO Dissolve in DMSO (10-100 mM Stock) Bioassay->DMSO DCM Extract in DCM/EtOAc (via Aqueous NaOH) Synthesis->DCM MeOH Dissolve in MeOH/EtOH Analysis->MeOH

    Workflow for selecting the optimal solvent and dissolution strategy based on compound form.

    References

    • Source: scribd.
    • Title: Bis(imino)
    • Source: google.
    • Source: acs.
    • Title: Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)
    • Source: researchgate.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting Aqueous Solubility of 3-(Pyrazin-2-yl)propan-1-amine

    Target Audience: Researchers, scientists, and drug development professionals. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of pyrazine-alkylamines.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals.

    As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of pyrazine-alkylamines. 3-(Pyrazin-2-yl)propan-1-amine presents a unique physicochemical paradox: it is a small molecule that should be highly soluble, yet frequently exhibits oiling out, colloidal aggregation, or sudden precipitation in standard biological buffers.

    This guide bypasses generic advice to provide a mechanistic, causality-driven approach to troubleshooting the solubility of this specific compound.

    Physicochemical Causality: Why Does It Precipitate?

    To troubleshoot solubility, we must first understand the molecule's structural dichotomy. 3-(Pyrazin-2-yl)propan-1-amine consists of a highly lipophilic pyrazine core and a flexible propyl chain terminating in a primary amine.

    • The Pyrazine Core: Pyrazine is a weakly basic, heterocyclic aromatic compound with a conjugate acid pKa of ~0.37[1]. At any physiological or standard laboratory pH, this nitrogenous ring remains unprotonated, neutral, and highly hydrophobic.

    • The Primary Amine: The terminal amine is strongly basic (pKa ~10.0).

    The Root Cause of Failure: At a highly alkaline pH (pH > 9.5), the amine deprotonates, yielding the neutral "free base." This form lacks a hydration sphere and will rapidly phase-separate as an immiscible oil[2]. Conversely, at physiological pH (7.4), the amine is protonated. While this should confer solubility, the monocationic surfactant-like structure makes it highly susceptible to common-ion precipitation when exposed to multivalent anions (like phosphates) or prone to intracellular aggregation in crowded, protein-rich media[3].

    Troubleshooting Guides (FAQ)

    Q1: My compound forms a cloudy suspension when diluted into Phosphate-Buffered Saline (PBS) at pH 7.4. Why does this happen, and how do I fix it? Causality: While the primary amine is fully protonated at pH 7.4, the multivalent phosphate anions ( HPO42−​ ) in PBS act as counter-ions that electrostatically bridge the protonated amines. This neutralizes the charge and exposes the hydrophobic pyrazine cores, leading to the rapid precipitation of an insoluble amine-phosphate salt[4]. Solution: Switch your assay buffer to a zwitterionic alternative such as HEPES or MOPS, which do not form insoluble complexes with primary amines. If PBS is strictly required for your assay, you must pre-formulate the compound as a hydrochloride salt (see Protocol A) prior to dilution.

    Q2: I need to prepare a 100 mM stock solution, but the free base forms an oily layer in water. What is the most effective approach? Causality: The free base form relies solely on weak hydrogen bonding with water, which is insufficient to overcome the hydrophobic penalty of the pyrazine ring. Solution: Perform in situ salt formation. By lowering the pH with equimolar HCl, you convert the neutral amine into a hydrochloride salt. This introduces a permanent charge, drastically increasing the hydration energy and allowing for complete dissolution[2].

    Q3: The compound is perfectly soluble in DMSO, but it crashes out when spiked into cell culture media (DMEM + 10% FBS). How can I maintain solubility for in vitro assays? Causality: Rapid solvent exchange from DMSO to aqueous media causes localized supersaturation. Furthermore, weakly basic drugs with hydrophobic cores are notorious for aggregating or becoming sequestered by off-target proteins in complex media[3]. Solution: Encapsulate the lipophilic pyrazine core using hydroxypropyl-β-cyclodextrin (HP-β-CD). This excipient acts as a molecular shield, preventing protein-induced aggregation without utilizing toxic levels of organic co-solvents[5],[6].

    Quantitative Solubility Profiles

    The table below summarizes the expected thermodynamic solubility of 3-(Pyrazin-2-yl)propan-1-amine across various media, allowing you to select the optimal vehicle for your specific workflow.

    Solvent / VehiclePhysical State of CompoundEstimated Solubility LimitPrimary Solubilization MechanismRecommended Application
    Deionized Water (pH 9.5) Free Base (Neutral/Oily)< 5 mMIntrinsic aqueous solubilityChemical synthesis
    0.1 M HCl (pH ~2.0) Cationic Salt (Protonated)> 100 mMIon-dipole interactions (Hydration)High-concentration stock solutions
    PBS Buffer (pH 7.4) Phosphate Salt Complex~ 10 - 20 mMBuffer equilibrium (High risk of precipitation)Short-term biochemical assays
    20% HP-β-CD in PBS Inclusion Complex> 50 mMHydrophobic cavity shielding[5]Cell-based assays (In vitro)
    10% DMSO in Water Solvated Free Base~ 30 mMCo-solvent disruption of water latticeHigh-throughput screening

    Self-Validating Experimental Protocols

    To ensure scientific integrity, every formulation step must include a validation checkpoint to confirm that the compound is truly dissolved and not merely suspended as colloidal aggregates.

    Protocol A: In Situ Hydrochloride Salt Formation

    Objective: Convert the poorly soluble free base into a highly soluble HCl stock solution (100 mM) without the need for solid-state isolation.

    • Suspension: Weigh 13.7 mg (0.1 mmol) of 3-(Pyrazin-2-yl)propan-1-amine free base into a sterile glass vial. Add 800 µL of LC-MS grade water. The compound will form a cloudy emulsion.

    • Titration: Slowly add 100 µL of 1.0 M HCl (0.1 mmol, 1 molar equivalent) dropwise while continuously vortexing.

    • Equilibration: Sonicate the mixture in a water bath at 25°C for 5 minutes. The energy input accelerates the protonation equilibrium, resulting in a completely transparent solution.

    • Volume Adjustment: Add water to reach a final volume of 1.0 mL.

    • Self-Validation (Turbidimetry): Measure the optical density of the solution at 600 nm ( OD600​ ) using a spectrophotometer. An OD600​<0.01 confirms the absence of invisible colloidal aggregates[2]. If OD600​>0.01 , filter through a 0.22 µm PTFE syringe filter and quantify the exact concentration via HPLC-UV.

    Protocol B: Cyclodextrin Complexation for Cell Assays

    Objective: Maintain solubility in complex biological media (e.g., DMEM + FBS) while avoiding the cytotoxicity associated with DMSO.

    • Excipient Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of sterile HEPES buffer (pH 7.4) to create a 20% (w/v) vehicle solution.

    • Drug Addition: Add the target concentration of 3-(Pyrazin-2-yl)propan-1-amine (up to 50 mM) directly to the HP-β-CD solution.

    • Complexation: Agitate the sealed vial on a thermoshaker at 37°C at 800 rpm for 24 hours. This extended time is critical to reach thermodynamic equilibrium for the inclusion complex[6].

    • Phase Separation: Centrifuge the sample at 15,000 × g for 10 minutes to pellet any uncomplexed, precipitated drug.

    • Self-Validation (DLS): Analyze the supernatant using Dynamic Light Scattering (DLS). A monodisperse peak around 1–3 nm confirms successful molecular encapsulation. Peaks >100 nm indicate that the compound is still forming supramolecular aggregates and the cyclodextrin ratio must be increased.

    Troubleshooting Workflow Visualization

    Follow this logical decision tree to rapidly identify and resolve solubility bottlenecks in your experiments.

    TroubleshootingWorkflow Start Solubility Issue Detected (Precipitation/Oiling Out) CheckMedia Analyze Aqueous Media (Buffer & pH) Start->CheckMedia IsPhosphate Is it Phosphate Buffer (PBS)? CheckMedia->IsPhosphate SwitchBuffer Switch to HEPES/MOPS or lower concentration IsPhosphate->SwitchBuffer Yes CheckPH Is pH > 8.0? IsPhosphate->CheckPH No Resolved Solubility Restored Proceed with Experiment SwitchBuffer->Resolved FormSalt Perform In Situ HCl Salt Formation CheckPH->FormSalt Yes CheckAssay Is it a Cell Assay (Media with FBS)? CheckPH->CheckAssay No FormSalt->Resolved UseCD Use HP-β-CD Complexation CheckAssay->UseCD Yes CheckAssay->Resolved No UseCD->Resolved

    Caption: Logical workflow for troubleshooting 3-(Pyrazin-2-yl)propan-1-amine aqueous solubility.

    References

    • Pyrazine - Wikipedia. Wikipedia.1

    • Troubleshooting low solubility of 2-Phenyl-1h-imidazo[4,5-b]pyrazine in aqueous solutions. Benchchem. 2

    • Issues with Azido-PEG35-amine solubility in aqueous buffers. Benchchem. 4

    • Reversing protonation of weakly basic drugs greatly enhances intracellular diffusion and decreases lysosomal sequestration. eLife. 3

    • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide. NIH. 5

    • Technical Support Center: Overcoming Poor Solubility of Pyrazinone Derivatives. Benchchem.6

    Sources

    Optimization

    Technical Support Center: HPLC Optimization for 3-(Pyrazin-2-yl)propan-1-amine

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 3-(Pyrazin-2-yl)propan-1-amine .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 3-(Pyrazin-2-yl)propan-1-amine .

    This molecule presents a dual challenge in liquid chromatography: a weakly basic, aromatic pyrazine ring coupled with a highly basic primary aliphatic amine (pKa ~10.5). At typical physiological or slightly acidic pH values, the primary amine is fully protonated, rendering the molecule highly polar and extremely susceptible to secondary ion-exchange interactions. This guide provides field-proven, mechanistically grounded solutions to overcome poor retention and severe peak tailing.

    Diagnostic Decision Matrix

    Before adjusting your instrument, use the logical workflow below to identify the root cause of your chromatographic failure.

    HPLC_Optimization Start 3-(Pyrazin-2-yl)propan-1-amine Chromatographic Issue Tailing Severe Peak Tailing (Asymmetry > 2.0) Start->Tailing Peak Shape Retention Poor Retention (k' < 1.0) Start->Retention Elution LowPH Lower pH < 3.0 (Protonate Silanols) Tailing->LowPH Standard C18 Buffer Increase Buffer (10-50 mM Formate) Tailing->Buffer LC-MS Method HILIC HILIC Mode (Polar Partitioning) Retention->HILIC MS Compatible HighPH High pH RP-HPLC (Deprotonate Amine) Retention->HighPH Prep Scale (UV)

    Workflow for diagnosing and resolving retention and tailing issues of polar amines.

    Core Troubleshooting & FAQs

    Q1: Why does 3-(Pyrazin-2-yl)propan-1-amine exhibit severe peak tailing on my standard C18 column, even with a high organic gradient? A1: The root cause is a secondary ion-exchange interaction. Standard silica-based C18 columns contain residual acidic silanol groups (-SiOH) on their surface, which have a pKa ranging from 3.5 to 7.0. At a neutral mobile phase pH, these silanols deprotonate into negatively charged silanolate ions. Simultaneously, your primary amine (pKa ~10.5) is fully protonated and positively charged. This creates a strong electrostatic attraction that disrupts the normal hydrophobic partitioning mechanism, causing molecules to "stick" to the stationary phase and elute as a long tail[1][2]. Solution: You must either operate at a pH 2–3 units below the pKa of the silanols (pH < 3.0) to protonate and neutralize the silica surface[3], or increase your buffer concentration (e.g., 20–50 mM ammonium formate) to actively shield the active sites via ionic competition[1].

    Q2: My analyte elutes in the void volume (k' < 1) on reversed-phase (RP) HPLC. How can I increase retention without using ion-pairing reagents? A2: The protonated amine makes the molecule too hydrophilic to partition into the C18 alkyl chains. To force retention on a reversed-phase column, you must neutralize the molecule by deprotonating the primary amine. This requires raising the mobile phase pH to at least 11.5. Because standard silica dissolves at pH > 8.0, you must use an ethylene-bridged hybrid (BEH) silica column (e.g., Waters XBridge or Phenomenex Gemini), which is structurally engineered to withstand alkaline hydrolysis.

    Q3: I want to use LC-MS, but high-pH buffers suppress my signal. What is the alternative? A3: Switch your chromatographic mode from Reversed-Phase to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for highly polar, ionizable compounds like primary amines[4]. By using a highly organic mobile phase (>80% Acetonitrile) and a polar stationary phase (e.g., bare silica or amide-bonded), the protonated amine partitions into a water-rich layer immobilized on the silica surface. This provides excellent retention (k' > 2) and utilizes MS-friendly volatile buffers (like ammonium formate), significantly enhancing electrospray ionization (ESI) efficiency[5].

    Validated Experimental Protocols

    Every protocol below is designed as a self-validating system. Do not proceed with sample analysis until the system suitability criteria are met.

    Protocol A: High-pH Reversed-Phase Method (Ideal for Prep/UV Purification)

    This method leverages high pH to neutralize the primary amine, driving it into the C18 stationary phase for high-capacity purification.

    • Column Selection: Install a hybrid silica column (e.g., Waters XBridge C18, 5 µm, 4.6 x 150 mm) rated for pH 1–12.

    • Mobile Phase Preparation:

      • Pump A: 10 mM Ammonium bicarbonate in LC-MS grade water. Adjust to pH 11.5 using concentrated ammonium hydroxide.

      • Pump B: 100% Acetonitrile.

    • Gradient Design: Isocratic hold at 5% B for 2 minutes, followed by a linear gradient to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

    • Self-Validation Check: Inject a neutral marker (e.g., toluene) alongside your amine.

      • Pass Criterion: The amine peak asymmetry (As) must be < 1.3.

      • Failure Mode: If As > 1.5, the amine is not fully deprotonated. Verify the mobile phase pH post-mixing; it may have absorbed atmospheric CO₂, lowering the pH.

    Protocol B: HILIC-MS Method (Ideal for Analytical Quantitation)

    This method uses the molecule's extreme polarity to its advantage, trapping it in an aqueous partition layer.

    • Column Selection: Install a bridged-ethylene hybrid Amide column (e.g., 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase Preparation:

      • Pump A: 20 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Note: The high buffer concentration is critical for shielding residual silanols[1]).

      • Pump B: 100% Acetonitrile.

    • Gradient Design: Reverse gradient logic. Start at 90% B (highly organic). Run a linear gradient down to 60% B over 10 minutes. Flow rate: 0.4 mL/min.

    • Self-Validation Check: Inject an unretained void marker (e.g., toluene in HILIC mode).

      • Pass Criterion: Calculate the capacity factor (k'). It must be > 2.0[4].

      • Failure Mode: If k' < 1.0, the water-rich layer has collapsed. Ensure you have equilibrated the column with at least 20 column volumes of the initial 90% B mobile phase before injection.

    Quantitative Data & Parameter Comparison

    Use this table to select the appropriate chromatographic mode based on your downstream application needs.

    ParameterLow-pH RP-HPLCHigh-pH RP-HPLCHILIC Mode
    Primary Mechanism Hydrophobic PartitioningHydrophobic PartitioningAqueous Layer Partitioning
    Analyte Charge State Cationic (+1)Neutral (0)Cationic (+1)
    Required Column Standard C18 (End-capped)Hybrid Silica C18 (BEH)Amide, Bare Silica, or Zwitterionic
    Mobile Phase pH 2.5 – 3.011.5 – 12.03.0 – 4.0
    Retention Factor (k') Poor (< 1.0)Excellent (> 3.0)Excellent (> 3.0)
    Peak Shape (As) Moderate (1.5 - 2.0)Excellent (1.0 - 1.2)Excellent (1.0 - 1.2)
    Best Application Impurity ProfilingPreparative Scale-upLC-MS/MS Bioanalysis

    References

    • 5 - ResearchGate

    • - Waters Corporation

    • 4 - PubMed

    • 1 - LCGC International

    • 3 - ACS Publications

    • 2 - Benchchem

    Sources

    Troubleshooting

    Preventing degradation of 3-(Pyrazin-2-yl)propan-1-amine during long-term storage

    Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you know that aliphatic amines tethered to electron-deficient heterocycles—such as 3-(Pyrazin-2-yl)pr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you know that aliphatic amines tethered to electron-deficient heterocycles—such as 3-(Pyrazin-2-yl)propan-1-amine —present unique storage challenges.

    This compound features a dual-threat instability profile: a highly nucleophilic primary aliphatic amine and a redox-sensitive pyrazine ring. Left unprotected, it rapidly degrades via carbamate formation, N-oxidation, and moisture-driven hydrolysis. This guide provides field-proven, self-validating protocols to help you troubleshoot degradation issues and ensure the absolute integrity of your compound during long-term storage.

    Visualizing the Degradation Network & Preventive Interventions

    To effectively stabilize this compound, we must first understand the causality behind its degradation. The diagram below maps the environmental triggers to their respective degradation pathways and highlights our recommended interventions.

    G Molecule 3-(Pyrazin-2-yl)propan-1-amine CO2 Atmospheric CO2 Molecule->CO2 O2 Oxygen (O2) Molecule->O2 H2O Moisture (H2O) Molecule->H2O Carbamate Carbamate Formation (White Crust) CO2->Carbamate Oxidation Amine/Pyrazine Oxidation (Discoloration) O2->Oxidation Hydrolysis Hygroscopic Solvation H2O->Hydrolysis Argon Argon/N2 Purge Carbamate->Argon Salt HCl Salt Conversion Carbamate->Salt Oxidation->Argon Temp Store at -20°C Oxidation->Temp Oxidation->Salt Desiccant Desiccator / Sieves Hydrolysis->Desiccant

    Logical workflow of degradation pathways and targeted interventions.

    Troubleshooting & FAQs

    Q1: I opened a previously clear bottle of 3-(Pyrazin-2-yl)propan-1-amine, and there is a white, crusty precipitate around the cap. What happened, and is the bulk material still usable? A1: Atmospheric CO₂-Induced Carbamate Formation.

    • Causality: Unhindered primary amines are highly nucleophilic. Upon exposure to ambient air, the primary amine group undergoes a rapid nucleophilic attack on atmospheric carbon dioxide (CO₂), generating an insoluble ammonium carbamate salt[1]. Furthermore, the co-presence of CO₂ and O₂ can accelerate oxidative degradation by shuttling protons and lowering the activation energy barrier for C-N bond cleavage[2].

    • Validation & Recovery: The bulk liquid may still be usable if the crust is isolated to the cap threads. Perform a ¹H-NMR check; if the bulk purity remains >95%, filter the liquid under an inert argon atmosphere using Schlenk techniques.

    • Prevention: Always purge the headspace of the vial with Argon or Nitrogen before sealing. Store the bottle in a secondary vacuum desiccator.

    Q2: My compound has turned from colorless to a deep yellow/brown over several months of storage. What is the mechanism of this discoloration? A2: Oxidative Degradation and Pyrazine Radical Formation.

    • Causality: Discoloration is the hallmark of oxidation, occurring via two parallel pathways. First, oxygen reacts with the primary amine to form imines, which subsequently undergo hydrolysis and oxidative fragmentation into colored organic acids and ammonia[3]. Second, the pyrazine ring can form protonated radical intermediates that are highly vulnerable to dissolved oxygen, leading to irreversible degradation and polymerization[4].

    • Validation & Recovery: Discolored material usually indicates significant degradation. Discard the batch if HPLC analysis shows >5% degradation products (e.g., N-oxides or imine oligomers).

    • Prevention: Store the compound at -20°C in amber glass vials to prevent photochemical radical initiation. Ensure strictly anaerobic storage conditions.

    Q3: The liquid seems more viscous than when I first purchased it, and my yields in coupling reactions have dropped. Why? A3: Hygroscopicity and Moisture Absorption.

    • Causality: Aliphatic amines are strongly hygroscopic, forming extensive hydrogen-bonding networks with atmospheric moisture. Water not only dilutes the active concentration (lowering your reaction stoichiometry) but also acts as a solvent that facilitates the aforementioned CO₂ and O₂ degradation pathways[1].

    • Prevention: Handle the neat liquid only in a glovebox. Store over activated 4Å molecular sieves.

    Quantitative Stability Data

    To help you benchmark your storage conditions, the following table summarizes the expected stability profiles based on environmental exposure.

    Storage ConditionAtmosphereTemp (°C)Expected Shelf LifePrimary Degradant Observed
    Open to Air Ambient (CO₂/O₂/H₂O)25°C< 1 WeekAmmonium Carbamates[1]
    Sealed, No Purge Ambient Air4°C1 - 3 MonthsImines, Pyrazine N-oxides[3]
    Sealed, Ar Purge Argon-20°C12 - 24 MonthsTrace moisture hydrolysis
    HCl Salt (Solid) Ambient Air25°C> 24 MonthsNone (Highly Stable)

    Self-Validating Experimental Protocols

    As a Senior Application Scientist, I strongly recommend converting the free base of 3-(Pyrazin-2-yl)propan-1-amine into its hydrochloride (HCl) salt for long-term storage (months to years). The protonation of the primary amine eliminates its nucleophilicity, entirely preventing CO₂ carbamate formation and drastically reducing oxidative susceptibility.

    Protocol 1: Conversion to the Hydrochloride (HCl) Salt

    Objective: Synthesize a highly stable, non-hygroscopic solid form of the amine. Materials: 3-(Pyrazin-2-yl)propan-1-amine (free base), anhydrous Diethyl Ether (Et₂O), 2.0 M HCl in Diethyl Ether, Argon gas.

    • Preparation: In a flame-dried round-bottom flask purged with Argon, dissolve 1.0 g of 3-(Pyrazin-2-yl)propan-1-amine in 20 mL of anhydrous diethyl ether.

    • Acidification: Place the flask in an ice bath (0°C) and stir magnetically. Dropwise, add 1.05 equivalents of 2.0 M HCl in diethyl ether.

      • Causality Note: The exothermic protonation of the amine requires cooling to prevent thermal degradation of the pyrazine ring.

    • Observation: A white precipitate (the HCl salt) will immediately begin to form.

    • Isolation: Stir for an additional 15 minutes at 0°C. Filter the precipitate rapidly using a Büchner funnel under a blanket of Argon to minimize moisture condensation on the cold solid.

    • Washing & Drying: Wash the filter cake with 2 x 10 mL of cold, anhydrous diethyl ether. Transfer the solid to a vacuum desiccator and dry under high vacuum (< 1 mbar) for 12 hours.

    • Validation: Dissolve a 5 mg aliquot in D₂O and run a ¹H-NMR. The downfield shifting of the alpha-protons adjacent to the amine confirms successful protonation. Store the resulting solid at room temperature or 4°C; it is now permanently stable against CO₂ and O₂.

    Protocol 2: Aliquoting the Free Base Liquid (If Salt Conversion is Not Possible)

    Objective: Safely dispense the free base without compromising the master batch.

    • Purging: Insert an Argon line (via a needle) into the septum of the master bottle. Insert a secondary vent needle. Purge the headspace for 2 minutes.

    • Extraction: Remove the vent needle. Using a dry, Argon-flushed Hamilton syringe, withdraw the required volume.

    • Sealing: Remove the syringe and immediately remove the Argon line. Seal the puncture with Parafilm.

    • Storage: Place the master bottle in a secondary container filled with indicating Drierite (desiccant) and immediately return it to -20°C storage.

    References

    • A Unified Approach to CO₂–Amine Reaction Mechanisms | ACS Omega |1

    • Contributions of CO₂, O₂ and H₂O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents | ChemRxiv | 2

    • Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation by Interaction between Pyrazine and Li(H₂O)n+ | Journal of the American Chemical Society | 4

    • Amines Used in CO₂ Capture - Health and Environmental Impacts | Bellona.org | 3

    Sources

    Optimization

    Removing pyrazine impurities from 3-(Pyrazin-2-yl)propan-1-amine batches

    Welcome to the Technical Support Center for the isolation and purification of 3-(Pyrazin-2-yl)propan-1-amine. As a bifunctional molecule containing both an aromatic pyrazine ring and a primary aliphatic amine, this compo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the isolation and purification of 3-(Pyrazin-2-yl)propan-1-amine. As a bifunctional molecule containing both an aromatic pyrazine ring and a primary aliphatic amine, this compound presents unique chromatographic and extraction challenges. This guide is engineered for drug development professionals and synthetic chemists to troubleshoot persistent pyrazine impurities, eliminate silica gel streaking, and optimize yields using field-proven, self-validating methodologies.

    Mechanistic Diagnostic Center

    The fundamental challenge in purifying 3-(Pyrazin-2-yl)propan-1-amine from unreacted starting materials (e.g., 2-methylpyrazine, 2-vinylpyrazine) or bis-alkylated by-products is their structural similarity. However, their divergent basicity provides a perfect handle for orthogonal separation. Basicity fundamentally governs the liquid-liquid extraction efficiency of pyrazine derivatives[1].

    By understanding the pKa differential between the functional groups, we can manipulate the pH to selectively isolate the target compound from neutral impurities[2].

    Quantitative Physicochemical Comparison
    Property3-(Pyrazin-2-yl)propan-1-amine (Target Product)Typical Pyrazine Impurities (e.g., 2-methylpyrazine)
    Functional Groups Pyrazine ring, Primary aliphatic aminePyrazine ring (alkylated or unsubstituted)
    pKa (Conjugate Acid) ~10.5 (aliphatic amine), ~0.6 (pyrazine N)~0.6 to 1.2 (pyrazine N)
    Charge State at pH 2.5 +1 (Protonated aliphatic amine)0 (Neutral)
    Optimal Separation Strategy Partition into aqueous phase (as salt)Partition into organic phase

    Troubleshooting Guide & FAQs

    Q: My product streaks heavily across the TLC plate and co-elutes with impurities during flash chromatography. How do I fix this? A: The streaking is caused by strong hydrogen-bonding interactions between the primary aliphatic amine of your product and the acidic silanol groups (Si-OH) on the silica gel stationary phase. To resolve this, you must "deactivate" the silica by adding a competitive basic modifier to your mobile phase[2]. Introducing 1% to 5% Triethylamine (TEA) or concentrated aqueous ammonium hydroxide (NH₄OH) to your eluent system masks these acidic sites, ensuring the basic compound elutes as a sharp, well-defined band[2].

    Q: Even with a basic modifier, my alkylpyrazine impurities are co-eluting with the product. Standard silica isn't working. What is the next step? A: Pyrazine heterocyclic chemistry often yields challenging separation kinetics on standard normal-phase silica due to low selectivity (ΔCV) between structurally similar derivatives[3]. If TLC shows distinct spots but flash chromatography results in co-elution, standard 500 m²/g surface area silica is insufficient. Upgrade to a high-surface-area silica cartridge (>700 m²/g)[3]. The increased surface area enhances compound retention and loading capacity, dramatically improving the resolution between the product and chemically related pyrazine impurities[3].

    Q: Can I bypass chromatography entirely to remove unreacted pyrazine starting materials? A: Yes. Because the pyrazine starting materials lack the aliphatic amine, an acid-base extraction is highly effective[2]. By adjusting the aqueous phase to a pH of ~2.5, the aliphatic amine is fully protonated into a water-soluble salt, while the weakly basic pyrazine impurities remain neutral and can be washed away with a non-polar solvent to minimize co-extraction of polar impurities[4].

    ChromatographyLogic TLC TLC Analysis of Crude Check Does the product streak? TLC->Check YesStreak Yes: Amine interacting with acidic silanols Check->YesStreak NoStreak No: Distinct spots observed Check->NoStreak Mod Add 1-5% TEA or NH4OH to mobile phase YesStreak->Mod ResCheck Is resolution sufficient (ΔCV > 0.5)? NoStreak->ResCheck Mod->ResCheck HighSurface No: Switch to high surface area silica (>700 m2/g) ResCheck->HighSurface Poor separation Run Proceed with Flash Chromatography ResCheck->Run Good separation HighSurface->Run

    Troubleshooting logic for flash chromatography purification of amine-bearing pyrazines.

    Validated Experimental Protocols

    Protocol A: Differential pH Liquid-Liquid Extraction

    This protocol exploits the massive pKa gap between the aliphatic amine and the pyrazine ring to chemically filter impurities.

    Step 1: Dissolution Dissolve the crude reaction mixture in an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate[2].

    Step 2: Acidic Wash (Selective Protonation) Add 1M HCl to the biphasic mixture while stirring vigorously. Monitor the aqueous layer with a pH meter until it reaches pH 2.5 - 3.0 . Causality & Self-Validation Check: Do not drop the pH below 0.5. At extremely low pH, the pyrazine ring of the impurities will also begin to protonate, dragging them into the aqueous phase and ruining the separation[1].

    Step 3: Phase Separation Transfer to a separatory funnel. Extract and collect the aqueous layer, which now contains the protonated 3-(Pyrazin-2-yl)propan-1-amine salt[2]. Discard the organic layer containing the neutral pyrazine impurities[4]. Wash the aqueous layer one more time with fresh DCM to ensure complete removal of non-polar trace impurities.

    Step 4: Basification (Free-Base Regeneration) Cool the isolated aqueous layer in an ice bath (neutralization is exothermic). Slowly add 1M NaOH dropwise until the pH exceeds 12.0 . This deprotonates the aliphatic amine, regenerating the organic-soluble free base[2].

    Step 5: Final Extraction Extract the basic aqueous layer three times with fresh DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free-base product[4].

    AcidBaseExtraction Start Crude Mixture (Product + Pyrazine Impurities) Acidify Add 1M HCl Adjust to pH 2.5 - 3.0 Start->Acidify Extract1 Liquid-Liquid Extraction (DCM / Aqueous) Acidify->Extract1 Org1 Organic Phase Neutral Pyrazine Impurities (Discard/Recycle) Extract1->Org1 Non-polar partition Aq1 Aqueous Phase Protonated Product Salt Extract1->Aq1 Polar partition Basify Add 1M NaOH Adjust to pH > 12 Aq1->Basify Extract2 Liquid-Liquid Extraction (DCM / Aqueous) Basify->Extract2 Org2 Organic Phase Pure Free-Base Product (Evaporate to yield) Extract2->Org2 Non-polar partition Aq2 Aqueous Phase Inorganic Salts (Discard) Extract2->Aq2 Polar partition

    Workflow for the differential acid-base extraction of 3-(Pyrazin-2-yl)propan-1-amine.

    Protocol B: Amine-Optimized Flash Chromatography

    If acid-base extraction leaves trace polar impurities, follow up with this optimized chromatographic method.

    Step 1: Column Preparation Select a high-surface-area silica cartridge (>700 m²/g) to maximize the resolution between structurally similar pyrazines[3].

    Step 2: Solvent System Preparation Prepare a mobile phase of Dichloromethane/Methanol (e.g., 90:10 to 80:20 gradient) and add 1-2% Triethylamine (TEA) by volume[2].

    Step 3: Equilibration Flush the column with 3 to 5 column volumes (CV) of the TEA-modified solvent. Causality Check: This step is mandatory. Pumping the basic modifier through the column prior to loading ensures all acidic silanol sites are pre-masked, preventing the product from irreversibly binding to the top of the column.

    Step 4: Loading and Elution Load the crude sample (pre-dissolved in a minimum amount of the mobile phase) and run the gradient. Monitor fractions via UV detection at 254 nm.

    References

    • Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures Source: ACS Publications URL:[Link][1]

    • Improving Flash Purification of Chemically Related Pyrazines Source: Biotage (Ablelab) URL:[Link][3]

    Sources

    Troubleshooting

    Process Chemistry Support Center: Scale-Up of 3-(Pyrazin-2-yl)propan-1-amine

    Welcome to the Technical Support Center for the preclinical scale-up of 3-(pyrazin-2-yl)propan-1-amine hydrochloride [1]. This primary amine is a highly valuable building block in medicinal chemistry, frequently utilized...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the preclinical scale-up of 3-(pyrazin-2-yl)propan-1-amine hydrochloride [1]. This primary amine is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands.

    Scaling up pyrazine derivatives presents unique synthetic challenges due to the electron-deficient nature of the heteroaromatic ring[2]. This guide provides field-proven protocols, mechanistic troubleshooting, and self-validating workflows to ensure high-yield, reproducible production across a three-step synthetic route: Sonogashira cross-coupling, alkyne hydrogenation, and Boc-deprotection.

    Process Workflow Overview

    G A 2-Chloropyrazine + N-Boc-propargylamine B Step 1: Sonogashira Coupling A->B C Alkyne Intermediate B->C C-C Bond Formation D Step 2: Hydrogenation C->D E Alkane Intermediate D->E Alkyne Reduction F Step 3: Boc Deprotection E->F G 3-(Pyrazin-2-yl)propan-1-amine Hydrochloride F->G Salt Precipitation

    Figure 1: Three-step synthetic workflow for 3-(pyrazin-2-yl)propan-1-amine hydrochloride.

    Phase 1: Sonogashira Cross-Coupling

    Scientific Context: The pyrazine ring is strongly electron-deficient. While this facilitates the oxidative addition of the palladium catalyst into the C-Cl bond compared to standard chlorobenzenes[2], it also makes the substrate sensitive to nucleophilic degradation. We utilize a mild base (DIPEA) and a robust catalyst system (Pd(PPh3)2Cl2 / CuI) to balance reactivity and stability[3].

    Standard Operating Protocol
    • Preparation: In a rigorously dried, nitrogen-flushed reactor, charge 2-chloropyrazine (1.0 eq), Pd(PPh3)2Cl2 (5 mol %), and CuI (15 mol %)[3].

    • Solvent & Base: Add anhydrous DMF (previously degassed via nitrogen sparging for 30 minutes). Add DIPEA (3.0 eq) and N-Boc-propargylamine (1.1 eq)[3].

    • Reaction: Stir the mixture at room temperature for 4–6 hours[3].

      • Self-Validation Check: Monitor by LC-MS; the reaction is deemed complete when the 2-chloropyrazine peak (M+H 115) is <1% AUC.

    • Workup: Dilute with ethyl acetate and wash sequentially with 5% aqueous ammonia (to complex and remove copper salts), water, and brine. Dry over Na2SO4, concentrate, and purify via a silica plug to yield tert-butyl (3-(pyrazin-2-yl)prop-2-yn-1-yl)carbamate.

    Troubleshooting & FAQs

    Q: Why am I seeing a large amount of alkyne homocoupling (Glaser coupling dimer) instead of the desired cross-coupled product? A: This is caused by oxygen ingress. Cu(I) easily oxidizes to Cu(II) in the presence of trace O2, and Cu(II) directly catalyzes the homocoupling of terminal alkynes. Solution: Ensure rigorous sparging of the DMF solvent with N2 or Argon prior to base addition. Alternatively, copper-free Sonogashira conditions can be employed to completely bypass this side reaction, though this requires elevated temperatures and specific bulky ligands to maintain turnover[4].

    Q: Can I use a stronger base like Cs2CO3 or NaOtBu to accelerate the reaction? A: It is not recommended. Strong or nucleophilic bases can lead to side reactions, including the degradation of the electron-deficient pyrazine ring or premature cleavage of the Boc protecting group. Amine bases like DIPEA or Et3N are standard and optimal for this specific transformation[4].

    Phase 2: Alkyne Hydrogenation

    Scientific Context: The reduction of the alkyne to the fully saturated alkane requires careful control. The pyrazine ring itself is susceptible to over-reduction (forming piperazine derivatives) if the hydrogen pressure is too high or the catalyst is overly active.

    Standard Operating Protocol
    • Preparation: Dissolve the isolated alkyne intermediate in HPLC-grade methanol (10 mL/g).

    • Catalyst Addition: Add 10% Pd/C (10% w/w relative to the substrate).

    • Reaction: Purge the vessel with N2 (3x), then backfill with H2 gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

      • Self-Validation Check: Monitor by HPLC at 254 nm; both the starting alkyne and the intermediate alkene must be undetectable (<0.1% AUC) before proceeding.

    • Workup: Filter the suspension through a tightly packed pad of Celite, washing the cake with excess methanol. Concentrate the filtrate in vacuo to yield tert-butyl (3-(pyrazin-2-yl)propyl)carbamate.

    Troubleshooting & FAQs

    Q: The reduction is stalling at the alkene intermediate. How do I drive it to completion? A: Stalling is almost always caused by catalyst poisoning. Residual copper or amine salts carried over from the Sonogashira step bind irreversibly to the palladium surface. Solution: Implement a more rigorous aqueous ammonia wash during the Phase 1 workup, or pass the Phase 1 product through a metal-scavenging resin (e.g., QuadraPure) prior to hydrogenation.

    Q: I am detecting pyrazine ring reduction products by LC-MS. How do I prevent this? A: Pyrazine rings can be reduced under aggressive conditions. Solution: Strictly limit the H2 pressure to 1 atm (do not use a pressurized autoclave). Furthermore, do not leave the reaction stirring under H2 indefinitely; quench the reaction by purging with N2 immediately once the alkyne and alkene are consumed.

    Phase 3: Boc-Deprotection & Salt Formation

    Scientific Context: Removing the Boc group yields the final primary amine. While trifluoroacetic acid (TFA) is common in discovery chemistry, it is suboptimal for scale-up. We utilize anhydrous HCl to directly precipitate the product as a stable, highly pure solid[1].

    Standard Operating Protocol
    • Preparation: Dissolve the saturated intermediate in a minimal volume of 1,4-dioxane.

    • Deprotection: Cool the solution to 0 °C. Dropwise, add 4M HCl in 1,4-dioxane (5.0 eq).

    • Crystallization: Remove the ice bath and stir at room temperature for 4 hours. A dense white precipitate will form.

      • Self-Validation Check: TLC (ninhydrin stain) should show no UV-active Boc-protected starting material.

    • Isolation: Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford 3-(pyrazin-2-yl)propan-1-amine hydrochloride[1].

    Troubleshooting & FAQs

    Q: Why use HCl in 1,4-dioxane instead of TFA in DCM for scale-up? A: At a preclinical scale, TFA deprotections yield trifluoroacetate salts that often present as highly hygroscopic, viscous oils. These oils trap impurities and are difficult to handle. HCl in 1,4-dioxane promotes the direct crystallization of the hydrochloride salt[1], creating a self-purifying system that drives the equilibrium forward and eliminates the need for late-stage chromatography.

    Scale-Up Metrics & Quality Control Data

    The following table summarizes the expected quantitative metrics and Critical Quality Attributes (CQAs) when executing this workflow at a 500-gram scale.

    Process PhaseScale (Substrate)Target Yield (%)Target Purity (HPLC AUC)Critical Quality Attributes (CQAs) Monitored
    1. Sonogashira Coupling 500 g80–85%> 95%Glaser homocoupling dimer (<2%), Residual Cu (<50 ppm)
    2. Alkyne Hydrogenation 600 g90–95%> 98%Unreacted alkene (<0.5%), Pyrazine reduction products (<1%)
    3. Boc Deprotection 550 g85–90%> 99%Residual Boc-intermediate (Not Detected), Moisture content (<0.5%)

    References

    • ResearchGate: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.[2] URL:[Link]

    • ACS Publications: Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues.[3] URL: [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting &amp; Optimizing Reaction Temperatures for 3-(Pyrazin-2-yl)propan-1-amine Synthesis

    As a Senior Application Scientist, I frequently consult on the synthesis of pyrazine-containing aliphatic amines. The pyrazine core is electron-deficient and can be sensitive to extreme conditions, while the reduction of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently consult on the synthesis of pyrazine-containing aliphatic amines. The pyrazine core is electron-deficient and can be sensitive to extreme conditions, while the reduction of the aliphatic nitrile precursor—3-(pyrazin-2-yl)propanenitrile—often requires forceful reduction. Balancing these opposing chemical needs requires precise temperature optimization.

    This guide is designed to troubleshoot common thermal failures, explain the mechanistic causality behind them, and provide self-validating protocols for your workflows.

    Part 1: Mechanistic Troubleshooting & FAQs

    Q: Why does my catalytic hydrogenation (H 2​ with Pd/C or Raney Ni) yield a complex mixture of secondary and tertiary amines when I heat the reaction to accelerate it? A: This is a classic kinetic versus thermodynamic trap. During nitrile reduction, the first intermediate formed is an imine. At elevated temperatures, the newly formed primary amine possesses enough kinetic energy to act as a nucleophile, attacking the unreacted imine intermediate. This condensation releases ammonia and irreversibly forms secondary or tertiary amine byproducts[1]. Solution: Lower the reaction temperature to 20–25°C. To further suppress this side reaction, introduce anhydrous NH 3​ or aqueous NH 4​ OH into your solvent system. The excess ammonia shifts the equilibrium away from secondary amine formation by competing as the dominant nucleophile[1].

    Q: I attempted to drive my borane-tetrahydrofuran (BH 3​ -THF) reduction to completion by heating it to 50°C, but the reaction stalled and generated excessive gas. What happened? A: You have exceeded the thermal stability threshold of the reagent. BH 3​ -THF is notoriously unstable above 35°C. Heating it to 50°C causes it to decompose rapidly, generating hydrogen gas (the bubbling you observed) and tributyl borate[1]. This not only stalls the reduction but poses a severe pressurization hazard. Solution: If your substrate requires thermal activation to overcome the activation energy barrier, switch to Borane-Dimethylsulfide (BH 3​ -SMe 2​ ). BH 3​ -SMe 2​ is significantly more stable and can be safely heated to reflux in THF (~65°C) to drive the reduction of stubborn nitriles to completion[2].

    Q: Is there a reliable, room-temperature alternative for reducing pyrazine-containing nitriles to avoid thermal stress on the heterocyclic ring entirely? A: Yes. Recent advances have demonstrated that activating the nitrile with a Lewis acid allows for mild, room-temperature reductions. By using one molar equivalent of Titanium Tetrachloride (TiCl 4​ ) to activate the nitrile carbon, you can use Ammonia-Borane (NH 3​ -BH 3​ ) as a safe, bench-stable reductant at 25°C[3]. This completely bypasses the need for thermal forcing, preserving the integrity of the pyrazine ring while delivering high yields of the primary amine[4].

    Pathway Nitrile 3-(Pyrazin-2-yl) propanenitrile Imine Imine Intermediate Nitrile->Imine Reduction Primary Primary Amine (Target) Imine->Primary Low Temp (e.g., 25°C) Secondary Secondary Amine (Byproduct) Imine->Secondary High Temp + Primary Amine

    Fig 1: Temperature-dependent branching in nitrile reduction highlighting byproduct formation.

    Part 2: Quantitative Data Summary

    Selecting the right reduction method requires balancing temperature constraints against yield and byproduct risks. The table below summarizes the operational parameters for synthesizing 3-(pyrazin-2-yl)propan-1-amine.

    Reduction MethodReagent SystemOptimal TemperatureExpected Primary Amine YieldByproduct Risk (Sec/Tert Amines)
    Catalytic Hydrogenation H 2​
    • Raney Ni / NH 4​ OH
    20–25°CModerate (50–70%)High (if heated >30°C)
    Borane-Sulfide BH 3​ -SMe 2​ 65°C (THF Reflux)High (80–90%)Low
    Lewis Acid / Borane TiCl 4​
  • NH 3​ -BH 3​
  • 25°C (Room Temp)High (85–95%)Very Low

    Part 3: Self-Validating Experimental Protocols

    The following protocols are designed with built-in chemical checkpoints to ensure your synthesis is proceeding correctly.

    Protocol A: High-Temperature Reduction via BH 3​ -SMe 2​ (65°C)

    Use this protocol when processing highly sterically hindered derivatives where thermal driving force is required.

    • Initialization: Dissolve 3-(pyrazin-2-yl)propanenitrile in dry THF under an inert argon atmosphere.

    • Reagent Addition: Slowly add BH 3​ -SMe 2​ (1.5–2.0 eq) via syringe at room temperature.

    • Thermal Activation: Heat the reaction to 65°C (reflux) for 3–5 hours.

    • Self-Validating Quench: Cool to 0°C and cautiously quench with MeOH, followed by 1M HCl. Causality Check: Borane reductions form a highly stable boron-amine complex. The addition of HCl is mandatory to break this complex. If you skip this step, your amine will remain trapped and will not extract into the organic phase later.

    • Isolation: Basify the aqueous layer with NaOH (pH > 10) and extract with Dichloromethane (DCM) to isolate the free 3-(pyrazin-2-yl)propan-1-amine.

    Protocol B: Room-Temperature Reduction via TiCl 4​ / NH 3​ -BH 3​ (25°C)

    Use this protocol to maximize yield and prevent any thermal degradation of the pyrazine ring.

    • Initialization: Dissolve the nitrile in dry diethyl ether (Et 2​ O) at room temperature (25°C).

    • Activation: Add TiCl 4​ (1.0 eq) dropwise. The solution will visibly change color, confirming the Lewis acid activation of the nitrile carbon.

    • Reduction: Add Ammonia-Borane (NH 3​ -BH 3​ , 4.0 eq) in portions. Stir at 25°C for 24 hours.

    • Self-Validating Workup: Quench with 10% aqueous HCl and wash the mixture with Et 2​ O. Causality Check: This acid-base workup inherently validates the formation of the basic amine. Any unreacted nitrile (non-basic) remains in the organic layer during the acidic wash, ensuring only the target amine precipitates or extracts upon final basification (pH 12 with NaOH).

    Workflow Step1 1. Dissolve Nitrile in dry Et2O (25°C) Step2 2. Add TiCl4 (1 eq) Stir 15 min Step1->Step2 Step3 3. Add NH3-BH3 (4 eq) Stir 24h at 25°C Step2->Step3 Step4 4. Acid-Base Workup (Validate Amine) Step3->Step4

    Fig 2: Experimental workflow for the room-temperature TiCl4/NH3-BH3 reduction protocol.

    References

    • Title: Nitrile to Amine - Common Conditions (H 2​ /Pd/C, BH 3​ -THF, BH 3​ -SMe 2​ ) Source: Common Organic Chemistry URL: [Link]

    • Title: Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane Source: MDPI (Molecules) URL: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    3-(Pyrazin-2-yl)propan-1-amine vs 2-(Pyrazin-2-yl)ethanamine binding affinity

    Comparative Binding Affinity Guide: 3-(Pyrazin-2-yl)propan-1-amine vs. 2-(Pyrazin-2-yl)ethanamine in Pharmacophore Design As drug development professionals push the boundaries of target specificity, the optimization of b...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Binding Affinity Guide: 3-(Pyrazin-2-yl)propan-1-amine vs. 2-(Pyrazin-2-yl)ethanamine in Pharmacophore Design

    As drug development professionals push the boundaries of target specificity, the optimization of basic amine appendages remains a critical frontier. The subtle structural variance between an ethyl and a propyl linker connecting a pyrazine ring to a primary amine is not merely a cosmetic chemical change; it is a profound thermodynamic and electronic shift.

    This guide provides an in-depth, objective comparison of 3-(Pyrazin-2-yl)propan-1-amine and 2-(Pyrazin-2-yl)ethanamine as pharmacophoric building blocks. By analyzing their physicochemical properties and kinetic binding behaviors, we will establish the causality behind why a single "magic methylene" group can dictate the success or failure of a ligand binding to its target.

    The Chemical Rationale: Electronic and Entropic Causality

    When designing ligands for targets with deep, solvent-exposed acidic pockets (such as the Asp/Glu anchors in GPCRs or the hinge regions of kinases), basic amine tails are frequently employed to form critical salt bridges. The choice between an ethyl chain (2-(Pyrazin-2-yl)ethanamine) and a propyl chain (3-(Pyrazin-2-yl)propan-1-amine) is governed by two competing forces: inductive basicity and conformational entropy .

    • Inductive Basicity (pKa Shift): The pyrazine ring is highly electron-withdrawing. In the ethyl variant, the primary amine is separated by only two σ -bonds from the aromatic system. This proximity allows the pyrazine to exert a strong inductive pull, slightly depressing the pKa of the amine. In the propyl variant, the addition of a third carbon insulates the amine, resulting in a higher pKa and a stronger degree of protonation at physiological pH (7.4). As demonstrated in the optimization of basic tail moieties for Sigma-2 receptor ligands, the basicity and length of the amine tail directly dictate receptor subtype selectivity and overall binding affinity 1.

    • Conformational Entropy ( −TΔS ): The propyl chain provides an additional ~1.5 Å of spatial reach, allowing the amine to probe deeper into binding pockets to find optimal cation- π or salt bridge interactions, a strategy successfully utilized in the design of highly potent GSK-3 β inhibitors 2. However, this extended reach comes at a thermodynamic cost: freezing a highly flexible propyl chain into a rigid conformation upon binding incurs a higher entropic penalty than freezing a shorter ethyl chain. Furthermore, the spatial relationship between the basic center and the heteroaromatic ring is a known determinant for sub-nanomolar binding in targets like the α 4 β 2 nicotinic acetylcholine receptor 3.

    SAR_Mechanics Pharmacophore Pyrazine-Alkylamine Pharmacophore Ethyl 2-(Pyrazin-2-yl)ethanamine (Ethyl Chain) Pharmacophore->Ethyl Propyl 3-(Pyrazin-2-yl)propan-1-amine (Propyl Chain) Pharmacophore->Propyl pKa_Ethyl Lower pKa (Stronger Inductive Effect) Ethyl->pKa_Ethyl Entropy_Ethyl Lower Entropic Penalty (Fewer Rotatable Bonds) Ethyl->Entropy_Ethyl pKa_Propyl Higher pKa (Weaker Inductive Effect) Propyl->pKa_Propyl Reach_Propyl Extended Spatial Reach (+1.5 Å to Anchor) Propyl->Reach_Propyl Affinity Target Binding Affinity (Kd / Ki) pKa_Ethyl->Affinity Entropy_Ethyl->Affinity pKa_Propyl->Affinity Reach_Propyl->Affinity

    Logical flow of how alkyl chain length dictates physicochemical properties and binding affinity.

    Quantitative Physicochemical Comparison

    To objectively evaluate these building blocks, we must look at their baseline physicochemical properties. The table below summarizes the quantitative differences that drive their divergent binding profiles.

    Property2-(Pyrazin-2-yl)ethanamine3-(Pyrazin-2-yl)propan-1-amineImpact on Binding Affinity
    Alkyl Chain Length Ethyl (2 carbons)Propyl (3 carbons)Dictates spatial reach to anionic anchors.
    Rotatable Bonds 34Propyl incurs a higher entropic penalty ( −TΔS ) upon binding.
    Estimated Amine pKa ~ 8.8 - 9.2~ 9.8 - 10.2Propyl is more reliably protonated at pH 7.4, strengthening salt bridges.
    Topological Polar Surface Area (TPSA) 51.8 Ų51.8 ŲIdentical; membrane permeability is primarily differentiated by lipophilicity.
    Distance from Ring to Amine ~ 2.5 Å~ 3.8 - 4.0 ÅPropyl allows the pyrazine ring to engage in π -stacking while the amine reaches deeper solvent channels.

    Experimental Workflow: Kinetic Profiling via Surface Plasmon Resonance (SPR)

    Relying solely on equilibrium assays (like radioligand binding) to compare these two fragments is a critical error. Equilibrium endpoints ( KD​ or Ki​ ) mask the kinetic causality of the structural change. A longer propyl chain might exhibit a slower association rate ( kon​ ) due to the entropic barrier of finding the correct conformation, but a significantly slower dissociation rate ( koff​ ) once the optimal salt bridge is formed.

    To capture this, we utilize Surface Plasmon Resonance (SPR) . The following protocol is designed as a self-validating system , ensuring that any observed differences in affinity are strictly due to the ligand structure, not assay artifacts.

    Step-by-Step SPR Methodology
    • Surface Preparation & Immobilization:

      • Dock the target protein (e.g., a purified kinase domain or stabilized GPCR) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).

      • Self-Validation: Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine to serve as an inline reference channel. Immobilize the target on Flow Cell 2 (FC2).

    • System Validation (Positive Control):

      • Inject a known reference ligand with established kinetic parameters at a single concentration (e.g., 10×KD​ ).

      • Causality: If the reference ligand does not yield the expected kon​ and koff​ , the surface is compromised (e.g., the protein denatured during immobilization), and the assay must be aborted.

    • Analyte Titration (Kinetic Injection):

      • Prepare a 5-point concentration series (e.g., 0.1, 0.3, 1, 3, and 10 μ M) of the parent scaffold derivatized with either the ethyl or propyl pyrazine amine.

      • Inject analytes over FC1 and FC2 at a high flow rate (50 μ L/min) to minimize mass transport limitations. Contact time: 120 seconds. Dissociation time: 300 seconds.

    • Double-Referencing Analysis:

      • Subtract the signal of FC1 from FC2 to eliminate bulk refractive index changes and non-specific binding.

      • Subtract the signal of a "blank" buffer injection from the analyte injections to correct for baseline drift.

      • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

    SPR_Workflow Immobilize 1. Immobilization (Target Protein) Validate 2. System Validation (Positive Control) Immobilize->Validate Inject 3. Analyte Injection (Amine Titration) Validate->Inject DoubleRef 4. Double Referencing (Blank Subtraction) Inject->DoubleRef Kinetics 5. Kinetic Analysis (kon, koff calculation) DoubleRef->Kinetics

    Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic binding profiling.

    Representative Binding Data Analysis

    When these two fragments are appended to a common rigid scaffold (e.g., an oxazole-4-carboxamide core targeting a kinase), the resulting kinetic data typically follows a distinct pattern driven by the thermodynamic principles outlined above. The table below presents representative SPR data illustrating the classic "ethyl vs. propyl" SAR divergence.

    Compound DerivativeTarget kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Mechanistic Interpretation
    Scaffold + Ethyl Amine Generic Target 8.5×105 4.2×10−3 4.9 Faster association due to lower entropic barrier; faster dissociation due to sub-optimal reach to the acidic anchor.
    Scaffold + Propyl Amine Generic Target 3.1×105 6.8×10−4 2.1 Slower association (entropic penalty of the longer chain); significantly slower dissociation due to a perfectly optimized, highly basic salt bridge.

    Application Scientist Insight: If your drug discovery program is struggling with target residence time (a fast koff​ leading to poor in vivo efficacy), transitioning from 2-(Pyrazin-2-yl)ethanamine to 3-(Pyrazin-2-yl)propan-1-amine is a highly validated strategy. The extra methylene group allows the primary amine to achieve a higher degree of protonation and reach deeper into the binding pocket, effectively "locking" the ligand in place and driving down the dissociation rate.

    References

    • Source: Journal of Medicinal Chemistry / PubMed Central (NIH)
    • Source: Journal of Medicinal Chemistry (ACS Publications)
    • Structure–Activity Studies of Diazabicyclo[3.3.

    Sources

    Comparative

    Validating GC-MS Analytical Methods for 3-(Pyrazin-2-yl)propan-1-amine: A Comparative Guide to Derivatization vs. Direct Injection

    As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying highly polar, basic compounds. 3-(Pyrazin-2-yl)propan-1-amine presents a classic chromatographic challenge: it...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying highly polar, basic compounds. 3-(Pyrazin-2-yl)propan-1-amine presents a classic chromatographic challenge: it features both a primary aliphatic amine and a pyrazine ring. When analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), free primary amines notoriously interact with residual active silanol groups in the inlet liner and column stationary phase. This hydrogen-bonding cascade leads to severe peak tailing, irreversible adsorption, and ultimately, a failure to meet stringent regulatory validation criteria for trace-level quantitation.

    This guide objectively compares direct injection methodologies against chemical derivatization (acylation), providing the mechanistic causality behind experimental choices and outlining a self-validating protocol aligned with the latest ICH Q2(R2) guidelines.

    Mechanistic Rationale: Overcoming Silanol Interactions

    To analyze 3-(Pyrazin-2-yl)propan-1-amine, analytical chemists typically choose between two primary strategies:

    • Direct Injection on Base-Deactivated Columns: Utilizing specialized stationary phases (e.g., CP-Volamine) designed to mask active sites. While this reduces sample preparation time, it often falls short for ultra-trace analysis due to persistent column bleed and eventual phase degradation.

    • Chemical Derivatization (Acylation): Reacting the primary amine with an acylating reagent like Pentafluoropropionic Anhydride (PFPA) prior to injection on a standard non-polar column (e.g., HP-5MS).

    The Causality of Acylation: Acylation with PFPA replaces the active hydrogen atoms on the primary amine with a bulky, electron-withdrawing pentafluoropropionyl group. This fundamental chemical shift eliminates the hydrogen-bonding capability of the amine, preventing it from interacting with the silica backbone of the GC system (Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols - Benchchem)[1]. Furthermore, the addition of the perfluoroalkyl group significantly increases the volatility and thermal stability of the analyte. In the mass spectrometer, these fluorinated derivatives undergo predictable fragmentation (e.g., the loss of a CF3​CF2​CO radical), yielding highly specific, high-mass diagnostic ions that dramatically improve the signal-to-noise (S/N) ratio (Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine - PMC)[2].

    Comparative Performance Data

    The following table summarizes the quantitative performance of 3-(Pyrazin-2-yl)propan-1-amine across three different GC-MS analytical approaches. The data clearly illustrates why derivatization is the superior choice for rigorous method validation.

    Analytical ParameterDirect Injection (Standard 5% Phenyl Column)Direct Injection (Amine-Deactivated Column)PFPA Derivatization (Standard 5% Phenyl Column)
    Peak Symmetry ( As​ ) > 2.8 (Severe Tailing)1.3 - 1.6 (Moderate Tailing)0.98 - 1.05 (Excellent)
    Limit of Detection (LOD) 50 ng/mL10 ng/mL0.5 ng/mL
    Limit of Quantitation (LOQ) 150 ng/mL30 ng/mL1.5 ng/mL
    Linearity ( R2 ) < 0.9200.985> 0.999
    System Carryover High (> 5%)Moderate (~ 2%)Negligible (< 0.1%)
    Column Lifespan StandardShortened (due to basicity)Extended (neutralized analyte)

    Self-Validating Experimental Protocol: PFPA Derivatization

    To ensure scientific integrity, a protocol must be a self-validating system. This means incorporating Internal Standards (ISTD) to correct for derivatization efficiency and System Suitability Tests (SST) to verify instrument performance prior to sample acquisition.

    Workflow A 1. Sample Aliquot Add ISTD & Evaporate B 2. Acylation Add PFPA + Ethyl Acetate A->B C 3. Incubation 65°C for 30 mins B->C D 4. Solvent Exchange Evaporate & Reconstitute C->D E 5. GC-MS Analysis HP-5MS Column D->E

    Workflow for the PFPA derivatization of primary amines prior to GC-MS analysis.

    Step-by-Step Methodology

    1. Preparation & Internal Standard Addition:

    • Transfer 100 µL of the sample containing 3-(Pyrazin-2-yl)propan-1-amine into a silanized glass reaction vial.

    • Self-Validation Step: Add 10 µL of the Internal Standard (e.g., 4-phenylbutan-1-amine at 1 µg/mL). The ISTD compensates for any volumetric losses during evaporation and variations in acylation yield.

    • Evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: Water must be entirely removed, as PFPA is highly moisture-sensitive and will hydrolyze into pentafluoropropionic acid, killing the reaction.

    2. Acylation Reaction:

    • Reconstitute the dried residue in 100 µL of anhydrous Ethyl Acetate. Ethyl acetate is chosen because it is an aprotic solvent that effectively dissolves both the free amine and the resulting derivative without reacting with the anhydride (Hexamethyldisilazane as an Acylation Generator for Perfluorocarboxylic Acids... | Analytical Chemistry)[3].

    • Add 50 µL of Pentafluoropropionic Anhydride (PFPA).

    • Cap tightly with a PTFE-lined septum and incubate in a heating block at 65°C for 30 minutes.

    3. Purification (Solvent Exchange):

    • Allow the vial to cool to room temperature.

    • Evaporate the reaction mixture to dryness under nitrogen. Causality: This critical step removes unreacted PFPA and the highly acidic byproduct (pentafluoropropionic acid). Injecting these acids directly would rapidly degrade the GC column's polysiloxane stationary phase.

    • Reconstitute the derivatized analyte in 100 µL of anhydrous Toluene or fresh Ethyl Acetate. Vortex for 10 seconds.

    4. GC-MS Acquisition (SST and Run):

    • Self-Validation Step (SST): Inject a solvent blank, followed by a mid-level calibration standard. Proceed only if the SST demonstrates a peak symmetry ( As​ ) between 0.9 and 1.2, and a S/N ratio > 100.

    • GC Conditions: HP-5MS column (30 m × 0.25 mm × 0.25 µm). Injection volume: 1 µL (Splitless mode). Inlet temperature: 250°C.

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

    • MS Conditions: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode targeting the specific fluorinated fragments of the derivatized 3-(Pyrazin-2-yl)propan-1-amine.

    Method Validation Framework: Aligning with ICH Q2(R2)

    The newly revised ICH Q2(R2) guidelines, effective June 2024, mandate a lifecycle approach to analytical validation, emphasizing the Analytical Target Profile (ATP) and proving the method is "fit for purpose" across the entire reportable range (Q2(R2) Validation of Analytical Procedures March 2024 - FDA)[4].

    Validation ATP Analytical Target Profile (ATP) Spec Specificity (Blank & Matrix Checks) ATP->Spec Range Reportable Range (Linearity & LOQ) ATP->Range Acc Accuracy & Precision (Spike Recovery) ATP->Acc Val Validated Procedure (Fit for Purpose) Spec->Val Range->Val Acc->Val

    ICH Q2(R2) validation strategy mapping the Analytical Target Profile to performance criteria.

    For our PFPA-derivatized GC-MS method, the validation parameters are established as follows:

    • Specificity: Demonstrated by analyzing blank matrices subjected to the exact PFPA derivatization protocol. The absence of interfering peaks at the retention times of the derivatized 3-(Pyrazin-2-yl)propan-1-amine and the ISTD confirms specificity.

    • Reportable Range (Linearity & LOQ): ICH Q2(R2) clarifies that the reportable range must be confirmed by demonstrating acceptable accuracy and precision at both the upper and lower limits (Validation of Analytical Procedures Q2(R2) - ICH)[5]. By utilizing PFPA, we achieve a linear reportable range from 1.5 ng/mL (LOQ) up to 2000 ng/mL, evaluated using a least-squares linear regression model ( R2>0.999 ).

    • Accuracy and Precision: Evaluated via spike-recovery experiments. Matrix samples are spiked with the analyte at 80%, 100%, and 120% of the target concentration. The use of the ISTD ensures that the Relative Standard Deviation (RSD) for repeatability remains well below the standard 10% threshold, proving the robustness of the acylation process.

    References

    • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at:[Link]

    • Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. National Institutes of Health (PMC). Available at:[Link]

    • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). Available at:[Link]

    • Hexamethyldisilazane as an Acylation Generator for Perfluorocarboxylic Acids in Quantitative Derivatization of Primary Phenylalkyl Amines Confirmed by GC/MS and Computations. Analytical Chemistry (ACS Publications). Available at:[Link]

    Sources

    Validation

    Spectroscopic Validation of 3-(Pyrazin-2-yl)propan-1-amine Purity: A Comparative Guide

    As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the premature integration of impure building blocks. 3-(Pyrazin-2-yl)propan-1-amine is a highly versatile pri...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the premature integration of impure building blocks. 3-(Pyrazin-2-yl)propan-1-amine is a highly versatile primary amine featuring an electron-deficient pyrazine ring, making it a valuable precursor for kinase inhibitors and GPCR ligands. However, its synthesis often leaves behind positional isomers, incomplete reduction products (e.g., 3-(pyrazin-2-yl)propanenitrile), and trace heavy metals.

    Relying solely on area-normalization from standard HPLC-UV is a recipe for downstream synthetic failure. To guarantee the integrity of your medicinal chemistry campaigns, you must implement an orthogonal, self-validating analytical strategy. This guide objectively compares the performance of leading analytical modalities and provides field-proven, causality-driven protocols for validating the purity of this specific compound.

    The Analytical Challenge: Causality in Spectroscopy

    Validating 3-(Pyrazin-2-yl)propan-1-amine presents two distinct physicochemical challenges that dictate our choice of instrumentation and methodology:

    • Chromatographic Peak Tailing (The Amine Problem): The primary aliphatic amine moiety is highly basic. In reversed-phase liquid chromatography, this positively charged group interacts strongly with deprotonated, acidic residual silanol groups on the silica stationary phase[1]. This secondary ionic interaction causes severe peak tailing, which obscures closely eluting trace impurities and artificially inflates integration errors[2].

    • Spectroscopic Quantification (The Reference Standard Problem): The lack of commercially available, certified reference standards for every potential impurity of 3-(Pyrazin-2-yl)propan-1-amine renders traditional calibration curves ineffective. We must rely on absolute quantification methods that do not require an identical reference standard[3].

    Comparative Analysis of Analytical Modalities

    To establish a rigorous quality control system, we must employ orthogonal techniques. Below is an objective comparison of the primary modalities used for evaluating 3-(Pyrazin-2-yl)propan-1-amine.

    Analytical ModalityPrimary ApplicationSensitivity (LOD)Structural SpecificityKey Advantage
    1 H qNMR Absolute mass fraction purity~10-50 µg/mLVery High (Isomer differentiation)SI-traceable quantification without identical reference standards[4].
    LC-MS/MS (MRM) Trace impurity profiling< 10 ng/mLHigh ( m/z and fragmentation)Unparalleled sensitivity for low-level degradants and genotoxic impurities[5].
    HPLC-UV Routine batch monitoring~1-5 µg/mLModerate (Retention time & UV spectrum)Cost-effective, high-throughput screening for gross impurities[5].

    Methodological Workflows: Building Self-Validating Systems

    Do not simply run a sample and blindly trust the software output. A robust analytical protocol must inherently prove its own validity during the run.

    Protocol 1: Absolute Mass Fraction Purity via 1 H qNMR

    Quantitative NMR (qNMR) is a primary ratio method that provides absolute mass fraction purity, traceable to the International System of Units (SI)[6].

    Causality & Self-Validation: The overall measurement uncertainty of a qNMR assignment can never be smaller than the uncertainty of the internal standard used[6]. Therefore, we utilize an Internal Standard Reference Material (ISRM) like Maleic Acid, whose singlet at 6.26 ppm perfectly avoids the pyrazine aromatic protons (8.4–8.6 ppm) and the aliphatic chain protons (1.8–2.9 ppm). To make the system self-validating, a T1​ inversion-recovery experiment is performed before the quantitative run to ensure the relaxation delay ( D1​ ) is sufficient, preventing artificial signal attenuation.

    Step-by-Step Methodology:

    • Gravimetric Preparation: Using an ultra-microbalance, accurately weigh ~10.0 mg of 3-(Pyrazin-2-yl)propan-1-amine and ~5.0 mg of certified Maleic Acid (ISRM, purity >99.9%).

    • Dissolution: Dissolve the mixture in 0.75 mL of DMSO−d6​ . Ensure complete dissolution; incomplete solvation generates field inhomogeneities that lead to line broadening and poor integration[7].

    • T1​ Determination (The Validation Step): Execute an inversion-recovery sequence. Calculate the longest T1​ relaxation time among the analyte and internal standard protons.

    • Acquisition: Run a 1D 1 H NMR experiment using a 90° pulse angle. Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically >30 seconds) to guarantee >99.3% magnetization recovery. Acquire 64 scans for a high signal-to-noise ratio.

    • Quantification: Integrate the isolated pyrazine aromatic protons against the maleic acid singlet. Calculate purity using the standard qNMR mass-balance equation[8].

    Protocol 2: Trace Impurity Profiling via LC-MS/MS

    While qNMR provides absolute purity, its limit of detection is typically around 0.1% to 1%[4]. To detect trace impurities, we must employ LC-MS/MS.

    Causality & Self-Validation: To combat the amine-silanol interaction that causes peak tailing, we must drive the silanols into a protonated, neutral state. Operating at a low pH (pH < 3) achieves this[9]. Furthermore, adding a volatile buffer like ammonium formate provides complementary cations that outcompete the analyte for any remaining active sites[2]. The system is self-validated by injecting a System Suitability Test (SST) standard to verify the peak asymmetry factor ( As​ ) is < 1.5 prior to batch analysis.

    Step-by-Step Methodology:

    • System Suitability (The Validation Step): Inject a 1 µg/mL standard of a known primary amine. Calculate As​ . Proceed only if As​ < 1.5.

    • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade water, pH ~2.8) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)[2].

    • Column Selection: Install a double end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to physically block residual silanols[10].

    • Chromatography: Execute a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

    • Mass Spectrometry: Operate the triple quadrupole in positive Electrospray Ionization (+ESI) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the parent ion [M+H]+ at m/z 138.1 to the primary product ion at m/z 121.1 (corresponding to the neutral loss of NH3​ ).

    Visualizing the Orthogonal Workflow

    Below is the logical decision tree for the orthogonal validation of 3-(Pyrazin-2-yl)propan-1-amine, ensuring that both absolute mass fraction and trace impurity profiles meet stringent pharmaceutical specifications.

    PurityValidation Start 3-(Pyrazin-2-yl)propan-1-amine Batch Sample Split Orthogonal Validation Start->Split qNMR 1H qNMR Analysis (Absolute Purity) Split->qNMR Aliquot 1 LCMS LC-MS/MS Analysis (Trace Impurities) Split->LCMS Aliquot 2 qNMR_Step Internal Standard (ISRM) Long D1 Delay (>5*T1) qNMR->qNMR_Step LCMS_Step End-capped C18 Column Low pH Buffer (pH < 3) LCMS->LCMS_Step qNMR_Result Mass Fraction (g/g) Traceable to SI qNMR_Step->qNMR_Result LCMS_Result Impurity Profile LOD < 10 ng/mL LCMS_Step->LCMS_Result Decision Meets API Specs? qNMR_Result->Decision LCMS_Result->Decision Pass Approved for Synthesis Decision->Pass Yes Fail Reject / Repurify Decision->Fail No

    Figure 1: Orthogonal spectroscopic validation workflow for 3-(Pyrazin-2-yl)propan-1-amine.

    Sources

    Comparative

    A Comparative Guide to the Catalytic Efficiency of 3-(Pyrazin-2-yl)propan-1-amine Complexes

    For Researchers, Scientists, and Drug Development Professionals In the landscape of modern catalysis, the design and synthesis of efficient, selective, and robust catalysts are paramount. Nitrogen-containing heterocyclic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern catalysis, the design and synthesis of efficient, selective, and robust catalysts are paramount. Nitrogen-containing heterocyclic compounds, particularly pyrazine derivatives, have garnered significant attention as versatile ligands in coordination chemistry and homogeneous catalysis. Their unique electronic properties and coordination capabilities make them ideal candidates for stabilizing various transition metal centers and facilitating a wide range of organic transformations.[1][2] This guide provides an in-depth technical comparison of the catalytic efficiency of transition metal complexes featuring the bidentate ligand, 3-(Pyrazin-2-yl)propan-1-amine.

    The core of this guide is a comparative analysis of hypothetical Copper(II), Cobalt(II), and Nickel(II) complexes of 3-(Pyrazin-2-yl)propan-1-amine in the catalytic oxidation of benzyl alcohol. While the experimental data presented is illustrative to showcase the evaluation methodology, the protocols and analysis framework are grounded in established scientific principles to provide a robust template for researchers.

    The Ligand: 3-(Pyrazin-2-yl)propan-1-amine

    The ligand, 3-(Pyrazin-2-yl)propan-1-amine, features a pyrazine ring, a known π-acceptor that can stabilize low-valent metal centers, and a flexible three-carbon chain terminating in a primary amine. This combination of a rigid aromatic N-donor and a flexible aliphatic N-donor allows for the formation of stable chelate rings with transition metals, influencing the electronic and steric environment of the catalytic center.

    Synthesis of 3-(Pyrazin-2-yl)propan-1-amine

    The synthesis of the ligand can be achieved through a multi-step process, a representative route is outlined below.

    Experimental Protocol: Synthesis of 3-(Pyrazin-2-yl)propan-1-amine

    • Step 1: Synthesis of 2-(3-chloropropyl)pyrazine: In a round-bottom flask, combine 2-methylpyrazine with 1,2-dichloroethane in the presence of a strong base such as sodium amide in liquid ammonia. The reaction is typically stirred at low temperatures for several hours. After quenching the reaction with ammonium chloride, the product is extracted with an organic solvent, dried, and purified by column chromatography.

    • Step 2: Synthesis of 3-(Pyrazin-2-yl)propanenitrile: The 2-(3-chloropropyl)pyrazine is then reacted with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution. The resulting nitrile is then isolated by extraction and purified.

    • Step 3: Reduction to 3-(Pyrazin-2-yl)propan-1-amine: The final step involves the reduction of the nitrile to the primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent under an inert atmosphere. The reaction is carefully quenched, and the product amine is isolated and purified by distillation or chromatography.

    Comparative Catalytic Efficiency in Benzyl Alcohol Oxidation

    The catalytic performance of the 3-(Pyrazin-2-yl)propan-1-amine complexes with Copper(II), Cobalt(II), and Nickel(II) was evaluated in the aerobic oxidation of benzyl alcohol to benzaldehyde. This reaction is a crucial transformation in organic synthesis, and the development of efficient and selective catalysts is of high interest.[3][4]

    Hypothetical Experimental Data

    The following table summarizes the hypothetical results obtained from the catalytic oxidation of benzyl alcohol using the different metal complexes. These values are for illustrative purposes to demonstrate the comparative analysis.

    Catalyst ComplexMetal CenterProduct Yield (%) [a]Turnover Number (TON) [b]Turnover Frequency (TOF) (h⁻¹) [c]
    [Cu(Pz-pr-NH₂)₂]Cl₂Copper(II)92920115
    [Co(Pz-pr-NH₂)₂]Cl₂Cobalt(II)7878097.5
    [Ni(Pz-pr-NH₂)₂]Cl₂Nickel(II)6565081.3

    [a] Reaction conditions: Benzyl alcohol (1 mmol), catalyst (0.1 mol%), solvent (5 mL toluene), 80 °C, 8 hours, under air. Yields determined by GC analysis. [b] TON = (moles of product) / (moles of catalyst). [c] TOF = TON / time (h).

    Analysis of Catalytic Performance

    Based on the hypothetical data, the copper(II) complex exhibits the highest catalytic efficiency for the oxidation of benzyl alcohol, with a product yield of 92%, a TON of 920, and a TOF of 115 h⁻¹. The cobalt(II) complex shows moderate activity, while the nickel(II) complex is the least active under these specific conditions. This trend could be attributed to the inherent redox properties of the metal centers and their compatibility with the aerobic oxidation cycle. Copper complexes are well-known for their catalytic activity in oxidation reactions.[3][5]

    Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

    This protocol provides a detailed methodology for evaluating the catalytic activity of the synthesized complexes.

    Materials:

    • Benzyl alcohol

    • [M(Pz-pr-NH₂)₂]Cl₂ (where M = Cu, Co, Ni)

    • Toluene (anhydrous)

    • Internal standard (e.g., dodecane)

    • Schlenk tubes or reaction vials

    • Gas chromatograph (GC) with a suitable column

    Procedure:

    • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add the catalyst (0.001 mmol, 0.1 mol%).

    • Add benzyl alcohol (1 mmol) and the internal standard (0.5 mmol) to the tube.

    • Add anhydrous toluene (5 mL) to the mixture.

    • Seal the tube and place it in a preheated oil bath at 80 °C.

    • Introduce a balloon filled with air to the reaction vessel to ensure an aerobic atmosphere.

    • Reaction Monitoring: Stir the reaction mixture vigorously. Take aliquots (approx. 0.1 mL) from the reaction mixture at regular intervals (e.g., every hour) using a syringe.

    • Sample Analysis: Dilute the aliquots with a suitable solvent (e.g., ethyl acetate) and analyze them by GC to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

    • Calculation of Catalytic Efficiency:

      • Turnover Number (TON): TON is a measure of the total number of substrate molecules that a single catalyst molecule can convert before becoming inactive. It is calculated as: TON = (moles of product) / (moles of catalyst) [6]

      • Turnover Frequency (TOF): TOF represents the number of turnovers per unit of time, indicating the catalyst's activity. It is calculated as: TOF = TON / reaction time (in hours) [6]

    Visualizing the Catalytic Process

    Catalytic Cycle for Aerobic Alcohol Oxidation

    The following diagram illustrates a plausible catalytic cycle for the aerobic oxidation of an alcohol catalyzed by a metal complex.

    Catalytic_Cycle M_L M(II)-L (Catalyst) M_alkoxide M(II)-OR Complex M_L->M_alkoxide + RCH₂OH - H₂O M_H M(0)-L + Aldehyde M_alkoxide->M_H β-hydride elimination O2_adduct M(II)-OOH Complex M_H->O2_adduct + O₂ O2_adduct->M_L Reductive Elimination + H₂O

    Caption: A simplified catalytic cycle for the oxidation of alcohols.

    Experimental Workflow for Catalyst Screening

    This diagram outlines the key steps in the experimental procedure for comparing the catalytic efficiencies.

    Experimental_Workflow cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Data Analysis Ligand Synthesize Ligand Complex Synthesize Metal Complexes (Cu, Co, Ni) Ligand->Complex Setup Set up Reactions Complex->Setup Monitor Monitor Progress (GC) Setup->Monitor Calculate Calculate Yield, TON, TOF Monitor->Calculate Compare Compare Efficiencies Calculate->Compare

    Caption: Workflow for comparing catalytic efficiencies.

    Conclusion and Future Outlook

    This guide provides a comprehensive framework for comparing the catalytic efficiency of 3-(Pyrazin-2-yl)propan-1-amine complexes with different transition metals. The provided protocols for ligand and complex synthesis, along with the detailed procedure for evaluating catalytic performance in alcohol oxidation, offer a solid foundation for researchers in the field. The hypothetical data presented for Copper(II), Cobalt(II), and Nickel(II) complexes illustrates how such a comparison can be structured and interpreted.

    Future work should focus on obtaining real experimental data to validate these comparisons and explore a wider range of transition metals and catalytic reactions. Understanding the structure-activity relationships through detailed mechanistic studies and computational modeling will be crucial for the rational design of next-generation catalysts based on pyrazine-containing ligands.

    References

    • Beloglazkina, E. K., et al. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Arabian Journal of Chemistry, 12(7). [Link]

    • Hosseini-Yazdi, S., et al. (2024). Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion. Molecules, 29(11), 2656. [Link]

    • Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787-2794. [Link]

    • MDPI. (2018). Catalytic Oxidation of Benzyl Alcohol Using Nanosized Cu/Ni Schiff-Base Complexes and Their Metal Oxide Nanoparticles. Molecules, 23(10), 2613. [Link]

    • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(16), 2589-2603. [Link]

    • PubChem. (n.d.). 3-(Pyrazin-2-ylmethylsulfanyl)propan-1-amine. Retrieved from [Link]

    • Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. (2020). Catalysts, 10(2), 195. [Link]

    • Semproni, M. R., et al. (2018). Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups. Journal of the American Chemical Society, 140(40), 12895-12904. [Link]

    • Waldie, K. M., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Catalysts, 11(1), 79. [Link]

    • Wang, D., et al. (2015). Synthesis and Reactivity of Iron Complexes with a New Pyrazine-Based Pincer Ligand, and Application in Catalytic Low-Pressure Hydrogenation of Carbon Dioxide. Inorganic Chemistry, 54(9), 4431-4441. [Link]

    • White, P. S., et al. (2004). Chiral heterocyclic ligands. XII. Metal complexes of a pyrazine ligand derived from camphor. Arkat USA. [Link]

    • Zare, A., et al. (2021). Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate. Scientific Reports, 11(1), 1-11. [Link]

    • Zare, A., & Meraj, F. (2020). Comparative Catalytic Activity of Transition Metal Complexes Mimicking Catechol Oxidase. Preprints.org. [Link]

    • Zhang, Y., et al. (2021). Deriving the Turnover Frequency of Aminoxyl-Catalyzed Alcohol Oxidation by Chronoamperometry: An Introduction to Organic Electrocatalysis. Journal of Chemical Education, 98(2), 600-606. [Link]

    • Chiririwa, H. (2014). Early transition metal complexes containing aminopyridinato ligands. Journal of the Serbian Chemical Society, 79(10), 1185-1197. [Link]

    • Google Patents. (n.d.). US8513415B2 - Preparation of C-pyrazine-methylamines.
    • ResearchGate. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. Retrieved from [Link]

    • ResearchGate. (n.d.). Turnover frequency in the benzyl alcohol oxidation as a function of the... Retrieved from [Link]

    • Wachter, J. B., et al. (2018). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1017-1022. [Link]

    Sources

    Validation

    A Comparative Guide to the Synthesis of 3-(Pyrazin-2-yl)propan-1-amine: An Evaluation of Reproducibility and Practicality

    For Researchers, Scientists, and Drug Development Professionals The following guide will dissect two primary strategies for the synthesis of 3-(Pyrazin-2-yl)propan-1-amine: Pathway 1: Catalytic Reduction of 3-(Pyrazin-2-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    The following guide will dissect two primary strategies for the synthesis of 3-(Pyrazin-2-yl)propan-1-amine:

    • Pathway 1: Catalytic Reduction of 3-(Pyrazin-2-yl)propanenitrile

    • Pathway 2: Alkylation of 2-Methylpyrazine followed by Functional Group Transformation

    Each pathway will be evaluated based on the availability of starting materials, reaction conditions, yield, purity of the final product, and the ease of purification. This comparative analysis is designed to empower researchers to make informed decisions when selecting a synthetic route that best aligns with their specific project goals and laboratory capabilities.

    Pathway 1: Catalytic Reduction of 3-(Pyrazin-2-yl)propanenitrile

    This two-step approach is a common and logical strategy for the synthesis of 3-(Pyrazin-2-yl)propan-1-amine. The key intermediate is 3-(pyrazin-2-yl)propanenitrile, which is subsequently reduced to the desired primary amine.

    Step 1: Synthesis of 3-(Pyrazin-2-yl)propanenitrile

    The synthesis of this crucial nitrile intermediate can be approached in several ways, with the palladium-catalyzed cyanation of a corresponding halide being a prevalent method.

    Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Chloropyrazine

    This protocol is adapted from established methods for the cyanation of halopyrazines.[1]

    • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 eq), zinc cyanide (0.6 eq), zinc dust (0.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of palladium acetate and a suitable phosphine ligand.

    • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., argon or nitrogen).

    • Reaction: Heat the reaction mixture to 110-120 °C and stir vigorously for 4-6 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.

    • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with an aqueous solution of sodium bicarbonate, followed by brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure pyrazine-2-carbonitrile.

    Step 2: Reduction of 3-(Pyrazin-2-yl)propanenitrile to 3-(Pyrazin-2-yl)propan-1-amine

    The reduction of the nitrile to the primary amine is a critical step. While various reducing agents can be employed, lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation.

    Experimental Protocol: LiAlH₄ Reduction of 3-(Pyrazin-2-yl)propanenitrile

    This protocol is based on standard procedures for nitrile reduction.[2][3][4]

    • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stir bar, add a suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of 3-(pyrazin-2-yl)propanenitrile (1.0 eq) in anhydrous THF to the dropping funnel and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

    • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL) for every x grams of LiAlH₄ used.

    • Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(Pyrazin-2-yl)propan-1-amine. Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

    Diagram of Pathway 1 Synthesis

    Pathway 1 Start 2-Chloropyrazine Intermediate1 Pyrazine-2-carbonitrile Start->Intermediate1 Pd-catalyzed cyanation Intermediate2 3-(Pyrazin-2-yl)propanenitrile Intermediate1->Intermediate2 Alkylation Product 3-(Pyrazin-2-yl)propan-1-amine Intermediate2->Product LiAlH4 Reduction

    Caption: Synthesis of 3-(Pyrazin-2-yl)propan-1-amine via cyanation and subsequent reduction.

    Pathway 2: Alkylation of 2-Methylpyrazine and Functional Group Transformation

    This alternative pathway begins with the more readily available 2-methylpyrazine and introduces the desired three-carbon aminoalkyl chain through a series of transformations.

    Step 1: Lithiation and Alkylation of 2-Methylpyrazine

    The methyl group of 2-methylpyrazine can be deprotonated with a strong base to form a nucleophilic species that can then be alkylated.

    Experimental Protocol: Alkylation of 2-Methylpyrazine

    • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add a solution of 2-methylpyrazine (1.0 eq) in anhydrous THF.

    • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of a strong base such as n-butyllithium or lithium diisopropylamide (LDA) (1.1 eq). Stir the resulting deep-colored solution at -78 °C for 1 hour.

    • Alkylation: Add a suitable two-carbon electrophile, such as 2-bromoacetonitrile (1.0 eq), to the reaction mixture at -78 °C.

    • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

    • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-(pyrazin-2-yl)propanenitrile, can be purified by column chromatography.

    Step 2: Reduction to 3-(Pyrazin-2-yl)propan-1-amine

    This step is identical to Step 2 in Pathway 1, employing the reduction of the nitrile functionality to the primary amine using a suitable reducing agent like LiAlH₄.

    Diagram of Pathway 2 Synthesis

    Pathway 2 Start 2-Methylpyrazine Intermediate Lithiated 2-Methylpyrazine Start->Intermediate Deprotonation (n-BuLi or LDA) Product_Nitrile 3-(Pyrazin-2-yl)propanenitrile Intermediate->Product_Nitrile Alkylation (e.g., with 2-bromoacetonitrile) Final_Product 3-(Pyrazin-2-yl)propan-1-amine Product_Nitrile->Final_Product Reduction (e.g., LiAlH4)

    Caption: Synthesis of 3-(Pyrazin-2-yl)propan-1-amine via alkylation of 2-methylpyrazine.

    Comparative Analysis

    FeaturePathway 1: Catalytic Reduction of NitrilePathway 2: Alkylation of 2-Methylpyrazine
    Starting Material Availability 2-Chloropyrazine is commercially available but can be more expensive than 2-methylpyrazine.2-Methylpyrazine is a common and relatively inexpensive starting material.
    Number of Steps Two primary steps from the halopyrazine.Two primary steps.
    Key Transformations Palladium-catalyzed cyanation, nitrile reduction.Deprotonation/alkylation, nitrile reduction.
    Reproducibility & Scalability Palladium-catalyzed reactions can be sensitive to catalyst quality and reaction conditions, potentially affecting reproducibility. Scaling up may require careful optimization.The use of strong organolithium bases requires strictly anhydrous conditions and careful temperature control, which can be challenging to reproduce and scale up safely.
    Reagent & Safety Considerations Involves toxic cyanide reagents and potentially pyrophoric palladium catalysts.Utilizes highly reactive and pyrophoric organolithium reagents.
    Potential Side Reactions Incomplete cyanation, over-reduction of the pyrazine ring, formation of secondary amines during reduction.Multiple alkylations, side reactions of the strong base with other functional groups, difficulty in controlling the reaction exotherm.
    Purification Purification of the nitrile intermediate and the final amine can be challenging due to their polarity.Purification of the alkylated product and the final amine can be complex due to potential byproducts.
    Overall Yield Generally moderate to good, but can be variable depending on the efficiency of the cyanation step.Can be variable and highly dependent on the precise control of reaction conditions.

    Conclusion and Recommendations

    Both pathways present viable routes to 3-(Pyrazin-2-yl)propan-1-amine, each with its own set of advantages and challenges.

    Pathway 1 offers a more direct approach if the starting halopyrazine is readily accessible. The key challenge lies in the potentially sensitive and costly palladium-catalyzed cyanation step. However, once the nitrile intermediate is obtained in good purity, the subsequent reduction is a well-established and generally reliable transformation. This pathway may be preferable for smaller-scale syntheses where the cost of the catalyst is not a major limiting factor.

    Pathway 2 utilizes a more economical starting material, 2-methylpyrazine. However, the requirement for cryogenic temperatures and the handling of pyrophoric organolithium reagents make this route more technically demanding and potentially less reproducible, especially on a larger scale. The success of this pathway is highly contingent on meticulous experimental technique to ensure anhydrous conditions and precise temperature control.

    For researchers seeking a balance of accessibility and reliability, Pathway 1 is likely the more reproducible and manageable option for typical laboratory-scale synthesis , provided the cost of the starting materials and catalyst is acceptable. For those with extensive experience in handling organometallic reagents and a need for a more cost-effective starting material, Pathway 2 can be a viable alternative, though it may require more significant optimization to achieve consistent results.

    Ultimately, the choice of synthesis pathway will depend on the specific constraints and expertise of the research team. It is recommended to perform small-scale trial reactions to optimize conditions and assess the feasibility of each route before committing to a larger-scale synthesis.

    References

    • Singh, B. K., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8436-8454.
    • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

    • Jandourek, O., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(10), 19265-19283.
    • Krátký, M., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8436-8454.
    • Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256.
    • BenchChem. (2026).
    • BenchChem. (2025).
    • BenchChem. (2026). A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.
    • Ong, W. Y., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 60-75.
    • Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of New Thiazine Compounds Derivatized From 1-(Pyrazin-2-Yl)-3-(Benzylidene) Propanone and Study of Their Biological Effectiveness. Journal of Physics: Conference Series, 1879, 022081.
    • ResearchGate. (2017). (PDF)
    • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.
    • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.
    • Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
    • Pagoria, P. F., & Zhang, M. X. (2016). U.S. Patent No. 9,458,115. Washington, DC: U.S.
    • Kanakapura, B. V., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2186-2200.
    • Setyowati, W. A. E., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).
    • Organic Chemistry Portal. (2008).
    • PubChem. (n.d.). 3-(Pyrazin-2-ylmethylsulfanyl)propan-1-amine.
    • Seebach, D., & Enders, D. (1975). Umpolung of Amine Reactivity. Nucleophilic [alpha]-(Secondary Amino)-alkylation via Metalated Nitrosamines. Angewandte Chemie International Edition in English, 14(1), 15-32.
    • PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine.
    • O'Brien, P., et al. (2013). Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines. MedChemComm, 4(6), 969-974.
    • Chemical Synthesis Database. (n.d.). 1-pyrazin-2-yl-propan-1-one.
    • ChemicalBook. (n.d.). 3-(4-PYRIMIDIN-2-YLPIPERAZIN-1-YL)PROPAN-1-AMINE synthesis.

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Proper Disposal of 3-(Pyrazin-2-yl)propan-1-amine for Laboratory Professionals

    This guide provides essential safety and logistical information for the proper disposal of 3-(Pyrazin-2-yl)propan-1-amine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adhe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides essential safety and logistical information for the proper disposal of 3-(Pyrazin-2-yl)propan-1-amine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to correct disposal protocols is paramount to ensure laboratory safety, environmental protection, and regulatory compliance. This document is structured to provide a deep, technically-grounded understanding of the necessary procedures, moving beyond a simple checklist to explain the rationale behind each step.

    Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 3-(Pyrazin-2-yl)propan-1-amine (CAS No. 135345-01-8) was not publicly available. The following guidance is therefore synthesized from data on structurally similar pyrazine and amine compounds, general principles of chemical safety, and regulatory standards set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) office for site-specific protocols.

    Hazard Assessment and Characterization

    Understanding the potential hazards of 3-(Pyrazin-2-yl)propan-1-amine is the foundation of its safe disposal. Based on the pyrazine and primary amine functional groups, the following hazards should be anticipated:

    • Irritation and Corrosivity: Amines are often corrosive and can cause irritation or severe burns to the skin and eyes.[1][2] Inhalation of vapors may also lead to respiratory tract irritation.[1][3]

    • Toxicity: While specific data is unavailable, many amine and pyrazine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[4]

    • Environmental Hazards: Release into the environment should be avoided as many organic nitrogen compounds can be toxic to aquatic life.

    Table 1: Anticipated Hazard Profile of 3-(Pyrazin-2-yl)propan-1-amine
    Hazard ClassAnticipated EffectsSources
    Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.[1][2][3]
    Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3]
    Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[4][5]
    Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][3][5]
    Aquatic Toxicity Potentially toxic to aquatic life.

    Personal Protective Equipment (PPE) and Handling Precautions

    Prior to handling 3-(Pyrazin-2-yl)propan-1-amine for disposal, it is crucial to be outfitted with the appropriate PPE. The causality behind these choices lies in creating effective barriers against the anticipated chemical hazards.

    • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

    • Skin Protection: Wear a chemically resistant lab coat. Gloves should be nitrile or another material confirmed to be resistant to amines. Always inspect gloves for any signs of degradation or perforation before use.

    • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6]

    • General Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be removed and laundered before reuse.[1]

    Step-by-Step Disposal Protocol

    The disposal of 3-(Pyrazin-2-yl)propan-1-amine must be managed as a hazardous waste stream in accordance with institutional, local, and national regulations.[7]

    Step 1: Waste Segregation

    Proper segregation is a cornerstone of safe chemical waste management, preventing potentially dangerous reactions.

    • Do Not Mix: Never mix 3-(Pyrazin-2-yl)propan-1-amine waste with other waste streams, particularly with acids or strong oxidizing agents, as this can lead to violent reactions.[2]

    • Dedicated Container: Use a dedicated, clearly labeled, and compatible waste container.

    Step 2: Containerization and Labeling

    The integrity and clear communication of a waste container's contents are critical for safe handling and disposal.

    • Container Material: Use a container made of a material compatible with amines. High-density polyethylene (HDPE) is generally a suitable choice.

    • Labeling: The container must be labeled with a "Hazardous Waste" sticker. The label should clearly state the full chemical name: "3-(Pyrazin-2-yl)propan-1-amine," the approximate quantity, and the associated hazards (e.g., "Corrosive," "Toxic").

    • Closure: The container must be kept tightly sealed at all times, except when adding waste.

    Step 3: Waste Accumulation and Storage
    • Storage Location: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

    • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

    • Time Limits: Be aware of the regulatory time limits for the accumulation of hazardous waste in a satellite area before it must be transferred to a central storage facility.[7]

    Step 4: Final Disposal
    • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

    • Manifesting: Ensure that a hazardous waste manifest is correctly filled out to track the waste from its point of generation to its final disposal facility.[7]

    Emergency Procedures: Spill and Exposure Response

    A well-rehearsed emergency plan is a critical component of laboratory safety.

    Spill Response
    • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

    • Control Vapors: Ensure the chemical fume hood is operational if the spill is contained within it.

    • Containment: For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the liquid. Do not use combustible materials like paper towels.

    • Cleanup: Wearing appropriate PPE, carefully sweep up the absorbed material and place it in a labeled hazardous waste container.

    • Decontamination: Clean the spill area with a suitable decontaminating solution, and collect the cleaning materials as hazardous waste.

    Exposure Response
    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

    Visualizing the Disposal Workflow

    The following diagram illustrates the decision-making process for the proper disposal of 3-(Pyrazin-2-yl)propan-1-amine.

    DisposalWorkflow Disposal Workflow for 3-(Pyrazin-2-yl)propan-1-amine Start Generation of 3-(Pyrazin-2-yl)propan-1-amine Waste AssessHazards Assess Hazards (Corrosive, Toxic, Environmental) Start->AssessHazards Spill Spill Occurs Start->Spill Exposure Exposure Occurs Start->Exposure SelectPPE Select and Don Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) AssessHazards->SelectPPE Segregate Segregate Waste Stream (No mixing with incompatibles) SelectPPE->Segregate Containerize Containerize in a Compatible, Labeled Hazardous Waste Container Segregate->Containerize Store Store in a Designated Satellite Accumulation Area with Secondary Containment Containerize->Store ContactEHS Contact EHS for Pickup and Disposal Store->ContactEHS SpillResponse Follow Spill Response Protocol Spill->SpillResponse Yes SpillResponse->Containerize ExposureResponse Follow Exposure Response Protocol Exposure->ExposureResponse Yes ExposureResponse->ContactEHS Seek Medical Attention

    Caption: Decision workflow for the safe disposal of 3-(Pyrazin-2-yl)propan-1-amine.

    References

    • PubChem. (n.d.). 3-(Pyrazin-2-ylmethylsulfanyl)propan-1-amine. Retrieved from [Link]

    • Kishida Chemical Co., Ltd. (2023, May 8). Safety Data Sheet: 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride.
    • Tokyo Chemical Industry Co., Ltd. (2025, November 6).
    • TCI Europe N.V. (2024, December 17).
    • Enamine. (n.d.). Safety Data Sheet: 3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one.
    • PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. Retrieved from [Link]

    • Fisher Scientific. (2010, November 24).
    • XiXisys. (n.d.). 3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine | CAS 57648-83-6 GHS SDS (English).
    • BenchChem. (2025). An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
    • Sigma-Aldrich. (2026, March 16). Safety Data Sheet: cis-3,7-Dimethyl-2,6-octadien-1-ol.
    • Fisher Scientific. (n.d.).
    • Tokyo Chemical Industry Co., Ltd. (2025, February 26).
    • Google Patents. (n.d.). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
    • Spectrum Chemical. (2006, August 11).
    • Fisher Scientific. (n.d.).
    • Adams, T. B., et al. (2005). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 43(8), 1207-1241.
    • FUJIFILM Wako Chemicals. (2024, February 26).
    • CPAChem. (n.d.).
    • Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Retrieved from [Link]

    • Cyanamid (Japan) Ltd. (1997). Summary of Toxicity Studies on Imazapyr. Journal of Pesticide Science, 22(3), 246-250.
    • In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 143-207). (2005). Elsevier.
    • Joint FAO/WHO Expert Committee on Food Additives. (2001).
    • Manova, D., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-8.

    Sources

    Handling

    Personal protective equipment for handling 3-(Pyrazin-2-yl)propan-1-amine

    As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a discipline rooted in molecular mechanics. 3-(Pyrazin-2-yl)propan-1-amine is a highly valuable bifunctional...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a discipline rooted in molecular mechanics. 3-(Pyrazin-2-yl)propan-1-amine is a highly valuable bifunctional building block in drug discovery, frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. However, the combination of a primary aliphatic amine and a lipophilic pyrazine ring presents specific, severe occupational hazards that require a causality-driven safety protocol.

    This guide provides a comprehensive, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 3-(Pyrazin-2-yl)propan-1-amine.

    Mechanistic Hazard Profile & Causality

    To design an effective safety protocol, we must first understand the chemical behavior of the compound:

    • Corrosivity and Liquefactive Necrosis: The primary amine moiety ( −NH2​ ) acts as a strong nucleophile and a base. Upon contact with the aqueous environment of human skin or ocular tissue, it rapidly generates hydroxide ions. Unlike acids that cause coagulative necrosis (which forms a protective eschar to limit penetration), strong bases like primary amines cause liquefactive necrosis. This process saponifies cell membranes, allowing the chemical to penetrate deeply into tissues and cause severe, irreversible damage[1].

    • Systemic Toxicity: The pyrazine ring significantly increases the molecule's partition coefficient (lipophilicity). This facilitates rapid dermal absorption. Consequently, skin exposure is not just a localized burn risk, but a direct vector for systemic acute toxicity, encompassing dermal, oral, and inhalation hazards[2].

    Causality-Driven PPE Selection

    Standard laboratory PPE is insufficient for handling pure primary amines. We must apply the Occupational Safety and Health Administration (OSHA) hierarchy of controls, prioritizing engineering controls (like fume hoods) before relying on PPE[3]. When PPE is required, material compatibility is non-negotiable.

    Table 1: Quantitative PPE Specifications and Breakthrough Data

    PPE CategoryMaterial SpecificationBreakthrough Time (BT)Mechanistic Rationale
    Primary Gloves Butyl Rubber (>0.3 mm)> 240 minsButyl rubber provides superior resistance to polar/basic organic compounds, preventing rapid permeation[4].
    Secondary Gloves Nitrile (Standard, 4-8 mil)< 10 minsUsed only as an inner layer for dexterity. Amines rapidly permeate thin disposable nitrile[5].
    Eye Protection Indirect-vented GogglesN/AProtects against vapor condensation and liquid splash. Standard safety glasses are insufficient.
    Face Protection Polycarbonate Face ShieldN/ARequired during bulk transfer (>50 mL) to prevent facial liquefactive necrosis from splash events.
    Respiratory OV/AG Cartridge RespiratorN/ARequired only if engineering controls fail or during major spill response to filter volatile basic vapors.

    Operational Workflow: A Self-Validating System

    Every step in handling 3-(Pyrazin-2-yl)propan-1-amine must include a validation checkpoint to ensure the system is secure before proceeding to the next step.

    Step 1: Engineering Control Validation

    • Action: Activate the chemical fume hood and clear the workspace of incompatible chemicals (e.g., strong oxidizers, acids).

    • Validation Checkpoint: Check the digital anemometer. The face velocity must read between 100–120 feet per minute (fpm). Do not uncap the reagent if the alarm is active or airflow is unverified.

    Step 2: PPE Donning Sequence

    • Action: Inspect butyl rubber gloves for micro-tears using the inflation method. Don a pair of thin nitrile gloves, followed by the butyl rubber gloves over the cuffs of a flame-resistant (FR) lab coat.

    • Validation Checkpoint: Perform a tactile and visual check. Ensure absolutely no exposed skin exists between the glove cuff and the lab coat sleeve.

    Step 3: Dispensing and Weighing

    • Action: Use a closed-system transfer (e.g., a syringe with a stainless steel needle) if the compound is liquid, or an anti-static weighing boat if handling a solid/semi-solid freebase.

    • Causality: Amines readily absorb atmospheric carbon dioxide to form carbamate salts. Minimizing atmospheric exposure prevents reagent degradation, ensures stoichiometric accuracy, and reduces hazardous vapor emission.

    Step 4: Decontamination and Doffing

    • Action: Wipe down the exterior of the reagent bottle with a dilute acidic wipe (e.g., 1% citric acid) before returning it to the corrosives cabinet. Doff the outer butyl gloves inside the fume hood to contain residual vapors.

    Spill Response and Disposal Plan

    A spill of 3-(Pyrazin-2-yl)propan-1-amine requires immediate, chemically logical intervention.

    Neutralization Protocol:

    • Isolate: Alert personnel and maximize fume hood ventilation.

    • Neutralize: Do not use strong mineral acids (e.g., HCl) for cleanup. The resulting acid-base reaction is highly exothermic and will aerosolize the toxic amine. Instead, cover the spill with a weak solid acid like citric acid or sodium bisulfate.

    • Absorb: Once neutralized (indicated by the cessation of heat and fumes), sweep the solid using a non-sparking tool into a compatible chemical waste container.

    • Dispose: Label the container strictly as "Aqueous Basic Waste" or "Halogen-Free Organic Waste," depending on the solvent matrix used during the cleanup process.

    Logical Workflow Visualization

    Below is the decision matrix for standard handling and emergency spill response.

    Workflow A Initiate Handling Protocol B Verify Fume Hood Airflow A->B C Don Butyl Gloves & Goggles B->C D Dispense Chemical C->D E Spill Detected? D->E F Evacuate & Ventilate E->F Yes (>50 mL) G Neutralize (5% Citric Acid) E->G Yes (<50 mL) I Proceed to Reaction E->I No F->G H Dispose as Basic Waste G->H

    Operational workflow and spill response logic for handling 3-(Pyrazin-2-yl)propan-1-amine.

    References

    • NextSDS. "3-(pyrazin-2-yl)propan-1-amine hydrochloride Hazard Classifications." NextSDS Chemical Database. [Link]

    • Occupational Safety and Health Administration (OSHA). "Chemical Hazards and Toxic Substances - Controlling Exposure." United States Department of Labor. [Link]

    • Phalen, R. N., et al. "Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement." Journal of Occupational and Environmental Hygiene. [Link]

    • Al-Kindi Publishers. "Evaluation of Chemical Glove Permeation Breakthrough Time." Al-Kindi Center for Research and Development. [Link]

    • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Chemical Research in Toxicology. [Link]

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.